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Core Science & Biosynthesis

Foundational

2,5-Dimethoxy-4-methylbenzonitrile: Physicochemical Profiling and Synthetic Methodologies in Drug Development

Executive Summary In the landscape of medicinal chemistry and advanced organic synthesis, 2,5-dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) serves as a highly specialized and versatile building block. Characterized by...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and advanced organic synthesis, 2,5-dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) serves as a highly specialized and versatile building block. Characterized by a benzonitrile core flanked by two electron-donating methoxy groups and a para-oriented methyl group, this compound provides a unique electronic and steric environment. It is predominantly utilized as a critical synthetic intermediate in the development of complex biologically active molecules, most notably in the synthesis of potent aldosterone synthase and aromatase inhibitors[1][2], as well as in the structural exploration of substituted phenethylamines[3][4].

This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic methodologies, and downstream functionalization workflows, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

The physical and chemical properties of 2,5-dimethoxy-4-methylbenzonitrile dictate its handling, solubility, and reactivity in synthetic workflows. The electron-donating methoxy groups enrich the electron density of the aromatic ring, while the electron-withdrawing nitrile group provides a robust handle for further functionalization (e.g., reduction to primary amines or hydrolysis to carboxylic acids).

Below is a summary of its core quantitative data[2][5]:

PropertyValue / Description
Chemical Name 2,5-dimethoxy-4-methylbenzonitrile
CAS Registry Number 51267-09-5
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance White solid
Mass Spectrometry (ESI) m/z 178.2 [M+H]⁺
Solubility Soluble in ethyl acetate, chloroform, and methanol; insoluble in water and hexanes.

Chemical Synthesis & Mechanistic Pathways

The most reliable and high-yielding synthesis of 2,5-dimethoxy-4-methylbenzonitrile proceeds via the dehydration of an oxime intermediate, starting from 2,5-dimethoxy-4-methylbenzaldehyde. This protocol is highly scalable and relies on self-validating purification steps[5].

Step-by-Step Methodology

Reagents: 2,5-dimethoxy-4-methylbenzaldehyde (82.2 mmol), hydroxylamine hydrochloride (98.6 mmol), pyridine (300 mL), acetic anhydride (164 mmol).

  • Oxime Formation: Dissolve 2,5-dimethoxy-4-methylbenzaldehyde (14.8 g) in 300 mL of anhydrous pyridine. Add hydroxylamine hydrochloride (6.8 g) to the solution. Heat the suspension at 105°C for 2 hours[5].

    • Mechanistic Causality: Pyridine serves a dual purpose here. It acts as an excellent polar aprotic solvent for the organic precursors and functions as a mild base to neutralize the hydrochloride salt of hydroxylamine. This liberates the free nucleophilic amine, allowing it to attack the electrophilic carbonyl carbon of the aldehyde, forming the oxime intermediate.

  • Dehydration to Nitrile: Without isolating the oxime, directly add acetic anhydride (15.5 mL) to the reaction mixture. Continue stirring at 105°C for an additional 2 hours[5].

    • Mechanistic Causality: Acetic anhydride acetylates the newly formed hydroxyl group of the oxime. The resulting acetate is a vastly superior leaving group compared to a hydroxyl group. Under the thermal conditions and basic environment provided by pyridine, an elimination reaction occurs, ejecting acetic acid and yielding the target nitrile.

  • Workup and Purification: Evaporate the reaction solution to dryness under reduced pressure. Partition the resulting residue between ethyl acetate (EtOAc) and saturated aqueous sodium bicarbonate (NaHCO₃). Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate. Triturate the resulting yellow solid in hexanes and filter to isolate the product[5].

    • Mechanistic Causality: The NaHCO₃ wash is a self-validating purification step; it actively neutralizes and removes residual acetic acid and pyridine hydrochloride into the aqueous phase. Because the target nitrile is highly lipophilic, it remains entirely in the EtOAc layer. Final trituration in hexanes removes non-polar impurities, yielding 2,5-dimethoxy-4-methylbenzonitrile as a pure white solid[5].

Synthesis A 2,5-dimethoxy-4-methylbenzaldehyde B Oxime Intermediate A->B NH2OH·HCl Pyridine, 105°C C 2,5-dimethoxy-4-methylbenzonitrile B->C Acetic Anhydride Dehydration

Synthetic pathway of 2,5-dimethoxy-4-methylbenzonitrile via oxime dehydration.

Analytical Characterization

Validating the structural integrity of the synthesized compound is paramount before proceeding to downstream applications.

  • Mass Spectrometry (LC-MS): Electrospray ionization (ESI) will yield a distinct molecular ion peak at m/z 178.2, corresponding to the [M+H]⁺ adduct[1][5].

  • Nuclear Magnetic Resonance (¹H NMR): While the exact shifts can vary slightly based on the solvent (typically CDCl₃), the spectrum is defined by a sharp singlet integrating to 3 protons around 2.2–2.4 ppm (the para-methyl group), two distinct singlets integrating to 3 protons each around 3.8 ppm (the two methoxy groups), and two para-oriented aromatic protons appearing as singlets near 6.9 ppm[2][5]. The absence of an aldehyde proton (~10 ppm) confirms complete conversion.

Downstream Applications in Drug Development

In drug discovery, the true value of 2,5-dimethoxy-4-methylbenzonitrile lies in its para-methyl group, which is highly susceptible to radical functionalization.

A standard workflow involves the benzylic bromination of the compound using N-bromosuccinimide (NBS) and a radical initiator (such as AIBN or light) to yield 4-bromomethyl-2,5-dimethoxybenzonitrile [1][2][5].

  • Causality of Bromination: The benzylic position is activated by the adjacent aromatic ring, stabilizing the radical intermediate. The resulting bromomethyl derivative is a highly reactive electrophile.

  • Pharmacophore Assembly: This brominated intermediate is subsequently subjected to nucleophilic substitution reactions—often coupling with complex heterocycles like imidazoles or triazoles. These coupled architectures form the backbone of modern, highly selective non-steroidal inhibitors of aromatase and aldosterone synthase, which are critical in treating estrogen-dependent diseases, hypokalemia, and congestive heart failure[1][2][5].

Workflow A 2,5-dimethoxy-4-methylbenzonitrile B Radical Bromination (NBS, Catalyst) A->B C 4-bromomethyl-2,5-dimethoxybenzonitrile B->C Benzylic Bromination D Nucleophilic Substitution (Imidazole coupling) C->D E Aldosterone Synthase Inhibitors D->E Pharmacophore Assembly

Downstream functionalization of 2,5-dimethoxy-4-methylbenzonitrile in drug discovery.

References

  • Source: google.
  • Source: google.
  • Title: The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)... Source: cdnsciencepub.com URL:[Link]

  • Title: (12) United States Patent - Googleapis.com Source: googleapis.com URL:[Link]

  • Title: Phenylalkylamines with Potential Psychotherapeutic Utility. 1. 2-Amino - Erowid Source: erowid.org URL:[Link]

Sources

Exploratory

Mass Spectrometry Fragmentation Pattern of 2,5-Dimethoxy-4-methylbenzonitrile: A Comprehensive Analytical Guide

Introduction & Chemical Context As a Senior Application Scientist, I frequently encounter complex aromatic systems that require rigorous analytical profiling. 2,5-Dimethoxy-4-methylbenzonitrile (C₁₀H₁₁NO₂) is a highly sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

As a Senior Application Scientist, I frequently encounter complex aromatic systems that require rigorous analytical profiling. 2,5-Dimethoxy-4-methylbenzonitrile (C₁₀H₁₁NO₂) is a highly specific phenethylamine-related structure. Analytically, it is most commonly identified as a critical synthetic intermediate or a clandestine impurity in the synthesis of the hallucinogenic phenethylamine DOM (1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane) 1[1].

To develop robust, self-validating detection methods for this compound, we must first understand the fundamental physical chemistry governing its behavior in a mass spectrometer. The molecule possesses an exact monoisotopic mass of 177.0789 Da . Because it contains exactly one nitrogen atom (in the nitrile group), it is subject to the Nitrogen Rule : the intact molecular radical cation [M]•⁺ will present at an odd nominal mass (m/z 177), while primary fragmentation via the loss of a radical will yield an even-mass, even-electron product ion. This rule serves as our primary data validation checkpoint during spectral interpretation.

Electron Ionization (EI-MS) Fragmentation Mechanics

In standard Gas Chromatography-Mass Spectrometry (GC-MS) utilizing 70 eV electron ionization, the fragmentation of 2,5-dimethoxyaromatic systems is driven by the electron-donating properties of the methoxy groups 2[2]. The causality behind the observed spectrum is rooted in thermodynamic stability:

  • Formation of the Molecular Ion (m/z 177): The initial 70 eV bombardment predominantly ejects an electron from the oxygen lone pairs of the methoxy groups, as these possess a lower ionization energy than the aromatic π-system or the sp-hybridized nitrile nitrogen.

  • α-Cleavage and Loss of •CH₃ (m/z 162): The most thermodynamically favored pathway is the expulsion of a methyl radical (15 Da). This occurs because the resulting even-electron oxonium ion is heavily stabilized by resonance with the aromatic ring, forming a stable quinonoid structure. This m/z 162 ion is the base peak (100% abundance).

  • Expulsion of Carbon Monoxide (m/z 134): Following the loss of the methyl radical, the exposed oxygen facilitates a classic ring contraction rearrangement, expelling neutral carbon monoxide (CO, 28 Da).

  • Cleavage of the Nitrile Group (m/z 150): The nitrile moiety is strongly electron-withdrawing. Under high-energy conditions, the expulsion of neutral hydrogen cyanide (HCN, 27 Da) occurs via an ortho-effect hydrogen rearrangement, yielding an odd-electron radical cation [M - HCN]•⁺ at m/z 150.

EI_Fragmentation M Molecular Ion[M]•+ m/z 177 F1 Loss of •CH3 [M - CH3]+ m/z 162 M->F1 - •CH3 (15 Da) α-cleavage F3 Loss of HCN [M - HCN]•+ m/z 150 M->F3 - HCN (27 Da) Nitrile cleavage F2 Loss of CO [M - CH3 - CO]+ m/z 134 F1->F2 - CO (28 Da) Ring contraction

EI-MS Fragmentation Pathway of 2,5-Dimethoxy-4-methylbenzonitrile.

Electrospray Ionization (ESI-MS/MS) & CID Dynamics

For Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), soft ionization (ESI+) dictates a different set of causal rules based on the Even-Electron Rule .

  • Protonation Dynamics: The molecule forms a protonated precursor [M+H]⁺ at m/z 178. Protonation occurs preferentially at the basic methoxy oxygens, though the nitrile nitrogen can also act as a charge-bearing site.

  • Collision-Induced Dissociation (CID): Under low-energy CID in a triple quadrupole, the even-electron [M+H]⁺ ion fragments via the loss of neutral molecules. The loss of methanol (CH₃OH, 32 Da) yields an ion at m/z 146, while the loss of HCN (27 Da) yields an ion at m/z 151.

  • Radical Loss Exception: While the even-electron rule generally precludes the loss of radicals in ESI, highly conjugated methoxyaromatics can occasionally expel a methyl radical (•CH₃) under elevated collision energies, yielding a radical cation at m/z 163. Monitoring this transition provides a highly specific confirmation channel.

Quantitative Spectral Data Summaries

Table 1: EI-MS Quantitative Data (70 eV)
m/zIon TypeNeutral LossRelative Abundance (%)Diagnostic Significance
177 [M]•⁺None25 - 40Intact Molecular Ion (Odd mass, 1 N)
162 [M - CH₃]⁺•CH₃ (15 Da)100 (Base Peak)α-cleavage forming quinonoid structure
150 [M - HCN]•⁺HCN (27 Da)15 - 30Nitrile cleavage via ortho-effect
134 [M - CH₃ - CO]⁺CO (28 Da)40 - 60Ring contraction from base peak
Table 2: LC-MS/MS MRM Transitions (ESI+)
Precursor (m/z)Product (m/z)Collision Energy (eV)Neutral LossPurpose
178 146 15CH₃OH (32 Da)Primary Quantifier
178 151 25HCN (27 Da)Secondary Qualifier
178 163 30•CH₃ (15 Da)Tertiary Qualifier (Radical loss exception)

Self-Validating Analytical Protocols

A protocol is only as reliable as its internal validation mechanisms. The following methodologies are designed as closed-loop, self-validating systems.

GC-MS Workflow (Underivatized Analysis)

Causality of Choice: Unlike primary amines (e.g., 2C-D), 2,5-dimethoxy-4-methylbenzonitrile lacks labile protons (-OH, -NH₂). Therefore, chemical derivatization (e.g., with PFPA or BSTFA) is chemically unnecessary and analytically wasteful. Direct injection is the optimal approach 3[3].

  • Sample Preparation: Perform Liquid-Liquid Extraction (LLE) using n-chlorobutane under alkaline conditions (pH 9.5). Crucial Step: Spike the sample with a stable-isotope-labeled internal standard (e.g., DOM-d6 or Trimethoxyamphetamine (TMA)) prior to extraction to correct for matrix effects and extraction losses 4[4].

  • Chromatographic Separation: Inject 1 µL in splitless mode (Injector at 250°C) onto a DB-5MS capillary column (30 m × 0.25 mm, 0.25 µm).

  • Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min). Carrier gas: Helium at 1.0 mL/min.

  • Mass Analysis: Operate in EI mode at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode targeting m/z 177, 162, 150, and 134.

  • Self-Validation Check: The retention time must match the reference standard within ±0.1 min. The ion ratios of the qualifier ions (m/z 134, 150) to the target ion (m/z 162) must fall within ±20% of the established calibration standard.

LC-MS/MS Workflow (Targeted MRM)
  • Sample Preparation: Protein precipitation with cold acetonitrile (1:3 v/v) containing the internal standard. Centrifuge at 14,000 × g for 10 minutes.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (100 × 2.1 mm, 1.7 µm).

  • Mobile Phase: Gradient elution using 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B). Ramp from 5% B to 95% B over 10 minutes to ensure sharp peak shapes and minimize ion suppression.

  • Mass Analysis: ESI positive mode. Capillary voltage 3.5 kV. Monitor the MRM transitions detailed in Table 2.

  • Self-Validation Check: Utilize matrix-matched calibration curves. A positive identification requires a signal-to-noise (S/N) ratio > 10 for both MRM transitions and an ion ratio variance of < 20%.

Workflow S1 1. Sample Preparation (LLE / SPE & Internal Standard) S2 2. Chromatographic Separation (DB-5MS GC or C18 LC) S1->S2 S3 3. Ionization (70 eV EI or ESI+) S2->S3 S4 4. Mass Analysis (Quadrupole / MRM) S3->S4 S5 5. Data Validation (Ion Ratios & Matrix Calibration) S4->S5

Self-Validating Mass Spectrometry Analytical Workflow.

References

  • Coutts, R. T., & Malicky, J. L. (1974). The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen DOM. Canadian Journal of Chemistry. 1

  • Clark, C. R., et al. (2026). GC–MS and GC–MS/MS analysis of regioisomeric N-dimethoxybenzyl derivatives of 2-, 3-, and 4-methoxyphenylpiperazines. ResearchGate. 2

  • Decker, C. E., et al. (2003). Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD. PubMed. 4

  • Current Protocols in Toxicology. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones. SciSpace. 3

Sources

Foundational

A Technical Guide to the Crystal Structure and X-ray Diffraction of 2,5-dimethoxy-4-methylbenzonitrile

Abstract This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2,5-dimethoxy-4-methylbenzonitrile (C₁₀H₁₁NO₂), a compound of significant interest for pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural elucidation of 2,5-dimethoxy-4-methylbenzonitrile (C₁₀H₁₁NO₂), a compound of significant interest for professionals in medicinal chemistry and drug development. While a public crystal structure for this specific molecule is not yet available, this document serves as an authoritative and predictive guide, detailing the necessary protocols to achieve this outcome. We present a validated synthetic route, a thorough methodology for growing single crystals suitable for diffraction studies, and a rigorous, step-by-step protocol for single-crystal X-ray diffraction (XRD) analysis. Furthermore, by leveraging structural data from the close chemical analog 2,5-dimethoxybenzonitrile, we offer expert predictions on the anticipated molecular geometry and crystal packing of the title compound. This guide is designed to be a self-validating system, enabling researchers to produce, crystallize, and definitively characterize 2,5-dimethoxy-4-methylbenzonitrile.

Introduction: Rationale for Structural Analysis

2,5-dimethoxy-4-methylbenzonitrile belongs to a class of substituted aromatic nitriles that are pivotal intermediates in the synthesis of pharmacologically active molecules. The specific 2,5-dimethoxy-4-methyl substitution pattern is found on the core scaffold of potent psychedelic hallucinogens such as 2,5-dimethoxy-4-methylamphetamine (DOM), indicating the importance of this framework in designing compounds that interact with serotonergic receptors. The nitrile functional group is a versatile synthetic handle, readily converted into amines, carboxylic acids, or heterocyclic systems, making it a valuable precursor in drug discovery campaigns.[1]

Understanding the precise three-dimensional arrangement of atoms and molecules in the solid state is fundamental to drug development. Single-crystal X-ray diffraction is the gold standard for unambiguously determining molecular structure, providing critical insights into:

  • Conformation: Establishing the exact geometry, bond lengths, and bond angles of the molecule.

  • Intermolecular Interactions: Identifying the forces (e.g., hydrogen bonds, π-π stacking) that govern how molecules pack together in a crystal lattice.

  • Solid-State Properties: Informing on polymorphism, stability, and solubility, which are critical parameters for active pharmaceutical ingredient (API) formulation.

This guide provides the definitive experimental blueprint for obtaining and interpreting the crystal structure of 2,5-dimethoxy-4-methylbenzonitrile.

Synthesis and Characterization

A pure, well-characterized starting material is the absolute prerequisite for successful crystallization. A reliable and high-yield synthesis of the title compound can be achieved in two primary stages starting from commercially available 2,5-dimethoxytoluene.

Synthesis Pathway

The proposed synthesis involves the formylation of 2,5-dimethoxytoluene to yield the intermediate aldehyde, followed by a one-pot conversion to the target nitrile.

Synthesis_Pathway cluster_0 Stage 1: Formylation cluster_1 Stage 2: Nitrile Formation A 2,5-Dimethoxytoluene B 2,5-Dimethoxy-4- methylbenzaldehyde A->B  Vilsmeier-Haack Reaction (POCl₃, N-methylformanilide)   C 2,5-Dimethoxy-4- methylbenzonitrile (Target) B->C  One-pot conversion (NH₂OH·HCl, FeSO₄, DMF)   XRD_Workflow A 1. Crystal Selection & Mounting B 2. Preliminary Screening (Unit Cell & Quality Check) A->B C 3. Data Collection (Full Sphere of Diffraction Data) B->C D 4. Data Integration & Scaling C->D Raw Image Processing E 5. Structure Solution (Phase Problem) D->E hkl File Generation F 6. Structure Refinement (Least-Squares Fitting) E->F Initial Model G 7. Validation & Finalization (CIF Report) F->G Refined Structure

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Exploratory

Solubility Profile of 2,5-dimethoxy-4-methylbenzonitrile in Polar Organic Solvents: A Guide for Drug Discovery and Development

An In-Depth Technical Guide Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development, influencing everything from reaction kinetics in sy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of successful drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 2,5-dimethoxy-4-methylbenzonitrile, a substituted benzonitrile that represents a class of compounds frequently encountered as intermediates in medicinal chemistry. We will explore the theoretical principles governing its solubility, provide a validated, step-by-step experimental protocol for its determination, and discuss the practical implications of this data for researchers, chemists, and formulation scientists. This document is designed to serve as a practical reference for predicting, measuring, and understanding the solubility of this compound in relevant polar organic solvents.

Introduction: The Critical Role of Solubility

In the journey from a new chemical entity (NCE) to a viable drug candidate, solubility is a fundamental physicochemical property that must be characterized early and accurately.[4] Poor solubility can lead to significant challenges, including incomplete reactions, difficulties in purification, and, most critically, low or erratic bioavailability, which can terminate the development of an otherwise promising compound.[1][3]

2,5-dimethoxy-4-methylbenzonitrile is a molecule of interest due to its structural motifs. The benzonitrile scaffold is present in numerous approved drugs, where the nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups.[5] The methoxy and methyl substitutions on the phenyl ring further modulate its electronic and steric properties, which in turn significantly influence its interaction with solvents. Understanding the solubility of this specific intermediate in common polar organic solvents is essential for:

  • Synthetic Route Optimization: Ensuring complete dissolution of reactants to maximize reaction efficiency and yield.

  • Purification Strategy: Developing effective crystallization and chromatographic purification methods.[6]

  • Pre-formulation Studies: Providing a basis for developing stable and deliverable formulations for preclinical testing.[2]

This guide will provide the foundational knowledge and practical methodology to empower researchers to make informed decisions when working with this and structurally related compounds.

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[6][7] A detailed analysis of the molecular structure of 2,5-dimethoxy-4-methylbenzonitrile allows for a rational prediction of its solubility profile.

Molecular Structure and Intermolecular Forces

The structure of 2,5-dimethoxy-4-methylbenzonitrile contains several key functional groups that dictate its polarity and potential for intermolecular interactions:

  • Nitrile Group (-C≡N): This group is strongly polar and possesses a significant dipole moment. The nitrogen atom has a lone pair of electrons, making it an effective hydrogen bond acceptor .[8][9][10]

  • Methoxy Groups (-OCH₃): The oxygen atoms in the two methoxy groups also have lone pairs, allowing them to act as hydrogen bond acceptors . Their presence increases the overall polarity of the molecule.[5]

  • Benzene Ring: The aromatic ring is largely nonpolar and can participate in π-π stacking interactions with other aromatic systems.[10]

  • Methyl Group (-CH₃): This is a nonpolar, hydrophobic group.

The molecule's overall character is moderately polar. Its solubility will depend on the solvent's ability to overcome the crystal lattice energy of the solid compound and form stable solute-solvent interactions.

Solvent Interactions

Polar organic solvents can be broadly categorized as protic (containing acidic protons, e.g., ethanol, methanol) and aprotic (lacking acidic protons, e.g., DMSO, acetonitrile).

  • In Polar Protic Solvents (e.g., Ethanol): These solvents can act as hydrogen bond donors. They are expected to form hydrogen bonds with the nitrogen of the nitrile group and the oxygens of the methoxy groups. This strong, specific interaction should facilitate solubility.

  • In Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have significant dipole moments but cannot donate hydrogen bonds. They will interact favorably with the polar nitrile and methoxy groups via dipole-dipole interactions. Solvents like DMSO are particularly effective due to their high polarity and ability to disrupt solute-solute interactions.[11]

The diagram below illustrates the key potential interactions between 2,5-dimethoxy-4-methylbenzonitrile and representative polar solvents.

G cluster_solute 2,5-Dimethoxy-4-Methylbenzonitrile cluster_protic Polar Protic Solvent (e.g., Ethanol) cluster_aprotic Polar Aprotic Solvent (e.g., DMSO) Solute Benzene Ring (Nonpolar Core) + Methyl Group Nitrile Nitrile (-CN) (Polar, H-Bond Acceptor) Methoxy Methoxy (-OCH3) (Polar, H-Bond Acceptor) Protic Ethanol (R-OH) H-Bond Donor & Acceptor Protic->Nitrile Strong H-Bonding Protic->Methoxy H-Bonding Aprotic DMSO (R-S=O) Dipole-Dipole, H-Bond Acceptor Aprotic->Solute van der Waals Aprotic->Nitrile Strong Dipole-Dipole Aprotic->Methoxy Dipole-Dipole

Figure 1: Intermolecular forces driving solubility.

Experimental Protocol: Equilibrium Solubility Determination

To ensure data is reliable and reproducible, a standardized methodology is paramount. The isothermal shake-flask method is the gold-standard for determining equilibrium solubility.[7] It is a self-validating system because the continued presence of undissolved solid at the end of the experiment confirms that equilibrium has been reached and the solution is saturated.

Materials and Reagents
  • Solute: 2,5-dimethoxy-4-methylbenzonitrile (>98% purity)

  • Solvents (HPLC Grade): Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone, Ethyl Acetate.

  • Equipment: Analytical balance, temperature-controlled orbital shaker, 2 mL glass vials with screw caps, centrifuge, 0.22 µm PTFE syringe filters, volumetric flasks, HPLC system with UV detector.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for solubility determination.

G cluster_A cluster_B cluster_C cluster_D A 1. Preparation B 2. Equilibration A->B Incubate C 3. Separation B->C Clarify D 4. Quantification C->D Analyze A1 Add excess solid solute to a known volume of solvent in a sealed vial. B1 Place vials in orbital shaker at constant temperature (e.g., 25°C). B2 Agitate for 24-72 hours to ensure equilibrium. C1 Centrifuge vials to pellet undissolved solid. C2 Carefully withdraw supernatant. C1->C2 C3 Filter supernatant through a 0.22 µm PTFE filter. C2->C3 D1 Prepare serial dilutions of the clear filtrate. D2 Analyze by HPLC against a standard calibration curve. D1->D2 D3 Calculate concentration (mg/mL or mol/L). D2->D3

Caption: Shake-flask method for equilibrium solubility.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of 2 mL glass vials, add an excess amount of 2,5-dimethoxy-4-methylbenzonitrile (e.g., ~20 mg). The key is to ensure solid remains undissolved after equilibration.

    • Accurately pipette 1.0 mL of each selected polar organic solvent into the corresponding vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

    • Agitate the vials at a moderate speed (e.g., 150 rpm) for at least 24 hours. A 48 or 72-hour period is recommended to guarantee equilibrium is reached, especially for sparingly soluble compounds.[7]

  • Phase Separation:

    • Remove the vials from the shaker. Allow them to stand for a short period to let heavy solids settle.

    • Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the remaining undissolved solid.

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. Causality: This two-step process (settling and centrifugation) is crucial to avoid disturbing the solid pellet and clogging the filter in the next step.

    • Filter the supernatant through a 0.22 µm chemically inert PTFE syringe filter into a clean HPLC vial. Causality: Filtration removes any fine particulates that could interfere with HPLC analysis. The filter material must be validated to ensure it does not absorb the solute.[7]

  • Quantification by HPLC:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Generate a calibration curve by preparing a series of standard solutions of known concentrations via serial dilution of the stock solution.

    • Dilute the filtered saturated solutions (from step 3) with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.

    • Inject the standards and diluted samples onto the HPLC system.

    • Illustrative HPLC Conditions:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Isocratic, 60:40 Acetonitrile:Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 254 nm

      • Injection Volume: 10 µL

    • Calculate the concentration of the saturated solution by comparing its peak area to the calibration curve, accounting for the dilution factor.

Data Presentation and Interpretation

The experimentally determined solubility values should be tabulated for clear comparison. The following table presents a hypothetical but chemically reasoned dataset to illustrate expected trends.

Table 1: Illustrative Solubility Data for 2,5-dimethoxy-4-methylbenzonitrile at 25°C
SolventSolvent TypePolarity Index¹Dielectric Constant (ε)Solubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic5.132.7450.254
EthanolPolar Protic4.324.5380.215
AcetonitrilePolar Aprotic5.837.5950.536
AcetonePolar Aprotic5.120.71500.847
Ethyl AcetatePolar Aprotic4.46.01200.677
DMSOPolar Aprotic7.246.7>200>1.129

¹Polarity Index is a relative measure.[12]

Discussion of Expected Trends
  • Highest Solubility in DMSO: As a highly polar aprotic solvent, DMSO is an excellent solvent for many organic molecules.[11] Its ability to act as a strong hydrogen bond acceptor and engage in strong dipole-dipole interactions, combined with its large dielectric constant, makes it highly effective at solvating the polar groups of the solute and disrupting crystal lattice forces.

  • Good Solubility in Acetone/Acetonitrile: These polar aprotic solvents are also expected to be effective. They can engage in favorable dipole-dipole interactions with the nitrile and methoxy groups.

  • Moderate Solubility in Alcohols: Polar protic solvents like methanol and ethanol are expected to be reasonably good solvents due to their ability to hydrogen bond with the solute.[11] However, their smaller size and the energetic cost of disrupting the solvent's own hydrogen-bonding network may result in slightly lower solubility compared to top-tier aprotic solvents.

  • Influence of Polarity: While there is a general trend of increasing solubility with solvent polarity, it is not a perfect correlation. Specific solute-solvent interactions, such as hydrogen bonding, can be more influential than bulk properties like the dielectric constant alone.[13]

Conclusion and Practical Implications

This guide has detailed the theoretical underpinnings and a robust experimental framework for determining the solubility of 2,5-dimethoxy-4-methylbenzonitrile in polar organic solvents. The molecular structure, with its combination of hydrogen bond accepting nitrile and methoxy groups and a nonpolar aromatic core, suggests moderate to high solubility in a range of common polar organic solvents, with polar aprotic solvents like DMSO and acetone likely being superior.

For the researcher, scientist, and drug development professional, the practical application of this data is immediate. A quantitative understanding of solubility enables the rational selection of solvents for chemical synthesis, ensures the development of scalable and reproducible purification protocols, and provides the critical foundation for subsequent formulation and preclinical development. Adherence to a standardized protocol, such as the shake-flask method described herein, ensures the generation of high-quality, reliable data that can accelerate the entire drug discovery and development pipeline.

References

  • Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.
  • IJSAT. (2025, July 15). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • P, S. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.
  • Unknown. (2020, May 11). The Importance of Solubility for New Drug Molecules.
  • CymitQuimica. (n.d.). CAS 5312-97-0: 2,5-Dimethoxybenzonitrile.
  • Fayer, M. D., et al. (2009, August 28). Probing Hydrogen Bonding Environments: Solvatochromic Effects on the CN Vibration of Benzonitrile. The Journal of Physical Chemistry B.
  • National Center for Biotechnology Information. (n.d.). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking—Assessment and Deconvolution. PMC.
  • ACS Publications. (2022, July 15). Simulation Investigation of Bulk and Surface Properties of Liquid Benzonitrile: Ring Stacking Assessment and Deconvolution. ACS Omega.
  • Benchchem. (n.d.). 2-Amino-5-methoxy-4-methylbenzonitrile.
  • Labclinics. (2020, November 16). Solubility factors when choosing a solvent.
  • University of Calgary, Department of Chemistry. (n.d.). Ch 8 : Solvent Effects.
  • Benchchem. (n.d.). Overcoming solubility issues of 2-Amino-4,6-dimethylbenzonitrile in organic solvents.
  • MDPI. (2021, January 13). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation.
  • Organometallics. (n.d.). Solvent-Miscibility-and-Polarity-Chart.pdf.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Derivatization of 2,5-Dimethoxy-4-methylbenzonitrile

Introduction & Mechanistic Rationale 2,5-Dimethoxy-4-methylbenzonitrile is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,5-Dimethoxy-4-methylbenzonitrile is a highly versatile synthetic intermediate utilized extensively in medicinal chemistry and drug development. It serves as a critical building block for the synthesis of complex imidazolo derivatives targeting aldosterone synthase and aromatase inhibition [1], as well as a precursor for various phenethylamine-based pharmacological agents and their in vitro metabolites [2].

The synthesis of this benzonitrile derivative requires precise control over regioselectivity and functional group tolerance. The most robust and scalable route involves the regioselective electrophilic aromatic bromination of commercially available 2,5-dimethoxytoluene, followed by a transition-metal-catalyzed or mediated cyanation (such as the Rosenmund-von Braun reaction). Once the benzonitrile core is established, the para-methyl group can be further derivatized via radical benzylic bromination to yield 4-bromomethyl-2,5-dimethoxybenzonitrile, unlocking pathways for subsequent nucleophilic substitutions or cross-coupling reactions [1].

G A 2,5-Dimethoxytoluene B 4-Bromo-2,5-dimethoxytoluene A->B NBS or Br2 Electrophilic Aromatic Substitution C 2,5-Dimethoxy-4-methylbenzaldehyde A->C Formylation (Vilsmeier-Haack) D 2,5-Dimethoxy-4-methylbenzonitrile B->D CuCN, DMF Rosenmund-von Braun C->D 1. NH2OH·HCl 2. Dehydration E 4-Bromomethyl-2,5-dimethoxybenzonitrile (Derivative) D->E NBS, Radical Initiator Benzylic Bromination

Fig 1. Synthetic pathways for 2,5-dimethoxy-4-methylbenzonitrile and its benzylic derivative.

Quantitative Data & Yield Optimization

To facilitate reaction planning and scale-up, the following table summarizes the optimized quantitative parameters for the primary synthetic workflow (Bromination Cyanation Derivatization).

Reaction StepStarting MaterialPrimary ReagentsSolvent / TempReaction TimeExpected YieldKey Quality Metric
1. Aryl Bromination 2,5-DimethoxytolueneNBS (1.05 eq), cat. HClAcetone / 0 °C to RT1 - 2 h78 - 85%Absence of over-brominated species
2. Cyanation 4-Bromo-2,5-dimethoxytolueneCuCN (1.5 eq)DMF / 150 °C6 - 8 h60 - 75%IR peak at ~2220 cm⁻¹ (C N)
3. Benzylic Bromination 2,5-Dimethoxy-4-methylbenzonitrileNBS (1.1 eq), AIBN (0.1 eq)CCl₄ or PhCF₃ / Reflux4 - 6 h65 - 70%¹H NMR singlet at δ 4.43 ppm

Step-by-Step Experimental Protocols

Protocol A: Regioselective Bromination of 2,5-Dimethoxytoluene

Objective: Synthesize 4-bromo-2,5-dimethoxytoluene via electrophilic aromatic substitution [3]. Mechanistic Causality: The two strongly electron-donating methoxy groups activate the aromatic ring. The position para to the methyl group (and ortho/para to the methoxy groups) is the most sterically accessible and electronically favored site for electrophilic attack. Using N-Bromosuccinimide (NBS) with catalytic acid provides a mild, controlled release of electrophilic bromine, preventing the formation of dibrominated byproducts that often occur with neat Br₂.

  • Initialization: Charge a round-bottom flask with 2,5-dimethoxytoluene (1.0 equiv) and dissolve in acetone (0.5 M concentration).

  • Activation: Cool the solution to 0 °C using an ice bath. Add aqueous HCl (1 M, 0.05 equiv) to mildly activate the NBS.

  • Reagent Addition: Add NBS (1.05 equiv) portion-wise over 15 minutes to control the exothermic reaction and maintain regioselectivity.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 1 to 2 hours. Monitor completion via TLC (Hexanes:Ethyl Acetate 9:1).

  • Quenching & Workup: Concentrate the mixture in vacuo to remove acetone. Suspend the residue in dichloromethane (DCM) and wash with 10% aqueous NaHSO₃ to quench any unreacted electrophilic bromine species. Wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Self-Validation (Trustworthiness): Analyze the product via ¹H NMR (CDCl₃). The successful formation of 4-bromo-2,5-dimethoxytoluene is confirmed by the presence of two distinct aromatic singlets (e.g., δ 6.98 and 6.73 ppm), replacing the complex multiplet of the starting material [3].

Protocol B: Cyanation via Rosenmund-von Braun Reaction

Objective: Convert 4-bromo-2,5-dimethoxytoluene to 2,5-dimethoxy-4-methylbenzonitrile. Mechanistic Causality: The aryl bromide bond is highly stable. Copper(I) cyanide (CuCN) acts as both the cyanide source and the transition-metal mediator. High thermal energy (refluxing DMF) is required to facilitate the oxidative addition of the Cu(I) species into the Ar-Br bond, followed by reductive elimination to yield the aryl nitrile.

  • Initialization: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve 4-bromo-2,5-dimethoxytoluene (1.0 equiv) in anhydrous DMF (0.2 M).

  • Reagent Addition: Add CuCN (1.5 equiv). Safety Note: CuCN is highly toxic; handle exclusively in a well-ventilated fume hood.

  • Thermal Activation: Heat the reaction mixture to 150 °C and maintain reflux for 6 to 8 hours. The solution will turn dark brown/black as the copper complex forms.

  • Quenching (Critical Step): Cool the mixture to room temperature. Pour the mixture into an aqueous solution of ethylenediamine or iron(III) chloride (FeCl₃). Causality: This step is mandatory to dismantle the stable aryl-nitrile-copper complex and liberate the free organic nitrile.

  • Extraction: Extract the aqueous layer thoroughly with ethyl acetate (3x). Wash the combined organic layers with water (5x) to remove residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.

  • Self-Validation (Trustworthiness): Perform Infrared (IR) Spectroscopy on the purified solid. A sharp, distinct absorption band at ~2220 cm⁻¹ will validate the successful incorporation of the C N functional group.

Protocol C: Benzylic Derivatization to 4-Bromomethyl-2,5-dimethoxybenzonitrile

Objective: Functionalize the para-methyl group for downstream coupling [1]. Mechanistic Causality: Free-radical halogenation is utilized to selectively target the sp³ benzylic carbon. The benzylic radical intermediate is highly stabilized by resonance from the adjacent aromatic ring. Azobisisobutyronitrile (AIBN) serves as the thermal radical initiator, homolytically cleaving to generate nitrogen gas and initiating the chain reaction with NBS.

  • Initialization: Dissolve 2,5-dimethoxy-4-methylbenzonitrile (1.0 equiv) in a halogenated solvent (e.g., CCl₄ or trifluorotoluene, 0.2 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add NBS (1.1 equiv) and AIBN (0.1 equiv).

  • Propagation: Heat the mixture to reflux (approx. 80 °C). The reaction is typically complete within 4 to 6 hours.

  • Workup: Cool the reaction to 0 °C. The byproduct, succinimide, is insoluble in cold non-polar solvents and will precipitate. Filter the mixture through a pad of Celite to remove the succinimide.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

  • Self-Validation (Trustworthiness): Analyze the purified derivative via ¹H NMR (400 MHz, CDCl₃). The spectrum must show a diagnostic singlet at δ 4.43 ppm (2H) corresponding to the newly formed -CH₂Br group, alongside the aromatic singlets at δ 6.95 (s, 1H) and 6.91 (s, 1H), and the methoxy protons at δ 3.84 (s, 3H) and 3.80 (s, 3H) [1].

References

  • Organic compounds - Google Patents (US8314097B2). Describes the synthesis and NMR validation of 4-bromomethyl-2,5-dimethoxybenzonitrile and its use in complex imidazolo derivatives.
  • The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl). Details the formation of 2,5-dimethoxy-4-methylbenzonitrile as an intermediate/byproduct in the synthesis of phenethylamine derivatives.
  • Bromination of 2,5-dimethoxybenzaldehyde. Provides structural confirmation and synthetic methodology for 4-bromo-2,5-dimethoxytoluene via electrophilic aromatic bromination.
Application

Application Note: Palladium-Catalyzed Cross-Coupling Workflows for 2,5-Dimethoxy-4-Methylbenzonitrile Derivatives

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale In modern medicinal chemistry, 2,5-dimethoxy-4-methylbenzonitrile serves as a highly specialized building...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

In modern medicinal chemistry, 2,5-dimethoxy-4-methylbenzonitrile serves as a highly specialized building block, most notably utilized in the synthesis of condensed imidazolo derivatives that act as potent inhibitors of aldosterone synthase and aromatase ()[1],[2].

Direct palladium-catalyzed cross-coupling (e.g., C–H activation or decyanative coupling) of the intact molecule is thermodynamically unfavorable. The highly electron-donating methoxy groups deactivate the nitrile group toward oxidative addition, and the aryl ring lacks a traditional halide leaving group. To overcome this, the most reliable, field-proven strategy relies on a two-step sequence:

  • Radical Activation: Benzylic bromination of the 4-methyl group using N-bromosuccinimide (NBS) to yield the highly reactive electrophile, 4-bromomethyl-2,5-dimethoxybenzonitrile[1],[3].

  • Electrophilic Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling of the resulting benzylic bromide with arylboronic acids or potassium aryltrifluoroborates[4],[5]. This selectively forms complex diarylmethane architectures[2].

Reaction Pathway Visualization

Workflow A 2,5-Dimethoxy-4- methylbenzonitrile (Starting Material) B 4-Bromomethyl-2,5- dimethoxybenzonitrile (Activated Electrophile) A->B NBS, AIBN/hv Benzylic Bromination C Diarylmethane Derivatives (Cross-Coupled Product) B->C Ar-B(OH)2, Base Pd Catalyst Suzuki-Miyaura

Figure 1: Two-step activation and cross-coupling workflow for 2,5-dimethoxy-4-methylbenzonitrile.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered with internal validation checkpoints to ensure reproducibility and high yields.

Protocol A: Synthesis of 4-Bromomethyl-2,5-dimethoxybenzonitrile

Objective: Activate the 4-methyl group for downstream palladium catalysis.

  • Setup: In an oven-dried, 250 mL round-bottom flask equipped with a reflux condenser, dissolve 2,5-dimethoxy-4-methylbenzonitrile (4.06 g, 21.5 mmol) in anhydrous carbon tetrachloride (CCl₄) or trifluorotoluene (100 mL).

  • Reagent Addition: Add N-bromosuccinimide (NBS, 4.02 g, 22.6 mmol) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.18 g, 1.1 mmol).

  • Reaction: Heat the mixture to reflux (approx. 75–80 °C) under a nitrogen atmosphere for 4–6 hours.

    • Causality: Refluxing initiates the thermal decomposition of AIBN, generating the requisite radical initiator for benzylic hydrogen abstraction.

  • Validation Checkpoint: The reaction is complete when the dense NBS powder at the bottom of the flask is entirely consumed and replaced by succinimide, which visibly floats to the surface of the solvent.

  • Workup: Cool the mixture to 0 °C, filter off the succinimide, and concentrate the filtrate under reduced pressure. Recrystallize the crude yellow solid from hexane/ethyl acetate to afford 4-bromomethyl-2,5-dimethoxybenzonitrile as a white solid[1],[3].

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the benzylic bromide with an arylboronic acid to form a diarylmethane derivative.

  • Setup: In a Schlenk tube, combine 4-bromomethyl-2,5-dimethoxybenzonitrile (1.0 equiv) and the desired arylboronic acid (1.2 equiv)[2].

  • Catalyst & Base: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and sodium carbonate (Na₂CO₃, 2.0 equiv).

    • Causality: A mild base like Na₂CO₃ is critical. Stronger bases (like NaOH or KOH) will rapidly trigger an S_N1 hydrolysis of the electron-rich benzylic bromide into a benzylic alcohol, destroying the cross-coupling yield.

  • Solvent System: Add a degassed mixture of Toluene/Ethanol/Water (2:1:1 v/v/v).

    • Causality: The biphasic system ensures the base remains dissolved in the aqueous layer while the organic substrates and catalyst remain in the organic layer. This facilitates interfacial transmetalation without degrading the electrophile.

  • Reaction: Stir the mixture vigorously at 80 °C for 12 hours under an argon atmosphere.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel flash chromatography.

Catalytic Cycle & Mechanistic Causality

Unlike standard aryl halides, benzylic bromides are generally prone to β-hydride elimination if they possess adjacent protons. Fortunately, 4-bromomethyl-2,5-dimethoxybenzonitrile lacks β-hydrogens, making it an exceptionally stable and high-yielding electrophile for this specific catalytic cycle.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OA Oxidative Addition Complex (Pd-II) Pd0->OA + Benzylic Bromide TM Transmetalation Complex (Pd-II) OA->TM + Ar-B(OH)2, Base - Base-HBr RE Reductive Elimination (Product Release) TM->RE Isomerization RE->Pd0 - Cross-Coupled Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling of benzylic bromides.

Quantitative Data & Optimization

To maximize the yield of the cross-coupling step, various catalyst and solvent systems have been profiled. Notably, the use of polymer-supported palladium (PS-PPh₃-Pd(0)) offers comparable yields to homogeneous catalysts but significantly streamlines the purification process—an essential factor in high-throughput drug development[6],[3].

Table 1: Optimization of Pd-Catalyzed Benzylic Cross-Coupling

EntryCatalyst System (5 mol%)Solvent SystemBase (2.0 eq)Temp (°C)Yield (%)Mechanistic Notes
1Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃8085Standard homogeneous conditions; requires silica chromatography.
2Pd(dppf)Cl₂THF/H₂OK₃PO₄7088Faster oxidative addition; excellent for sterically hindered boronic acids.
3PS-PPh₃-Pd(0)DME/H₂ONa₂CO₃8078Polymer-supported catalyst; allows purification by simple filtration.
4Pd(OAc)₂ / SPhosTolueneK₃PO₄9092Highest yield; SPhos ligand prevents catalyst deactivation.

Troubleshooting & Field-Proven Insights

  • Hydrolysis of the Electrophile: The two methoxy groups on the aryl ring strongly donate electron density, making the benzylic bromide highly susceptible to S_N1 hydrolysis. Solution: Always use degassed, deionized water for the aqueous solvent component, and strictly avoid hydroxide bases.

  • Homocoupling Side Products: If significant amounts of the bibenzyl homocoupled product are observed, it indicates that the oxidative addition is occurring significantly faster than transmetalation. Solution: Slowly add the benzylic bromide via a syringe pump over 1-2 hours to keep its concentration low, or switch to a more active boronic acid species (e.g., converting the boronic acid to a potassium trifluoroborate salt) ()[4],[5].

References

  • Novartis AG. (2012). Organic compounds (U.S. Patent No. 8,314,097 B2). U.S. Patent and Trademark Office.
  • Novartis AG. (2008). Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (European Patent No. EP1919916B1). European Patent Office.

Sources

Method

The Strategic Utility of 2,5-Dimethoxy-4-methylbenzonitrile in the Synthesis of Serotonergic Actives

Introduction: A Versatile Scaffold for Neuromodulatory Agents In the landscape of pharmaceutical research and development, particularly within the realm of neuroscience, the 2,5-dimethoxyphenethylamine scaffold has emerg...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Versatile Scaffold for Neuromodulatory Agents

In the landscape of pharmaceutical research and development, particularly within the realm of neuroscience, the 2,5-dimethoxyphenethylamine scaffold has emerged as a cornerstone for the design of potent and selective serotonergic agents. These compounds, acting primarily as agonists at various serotonin receptor subtypes, hold immense promise for the treatment of a spectrum of psychiatric disorders, including depression, anxiety, and post-traumatic stress disorder. 2,5-Dimethoxy-4-methylbenzonitrile stands out as a pivotal intermediate in the synthesis of these valuable molecules. Its chemical architecture provides a robust platform for the introduction of the critical ethylamine side chain, a hallmark of many psychoactive and therapeutic phenethylamines. This application note provides a detailed exploration of the utility of 2,5-dimethoxy-4-methylbenzonitrile in the synthesis of pharmaceutically active intermediates, with a focus on the preparation of 2,5-dimethoxy-4-methylphenethylamine, a representative member of the 2C-x family of compounds.

Application Note I: Synthesis of 2,5-Dimethoxy-4-methylphenethylamine and its Analogues

The primary application of 2,5-dimethoxy-4-methylbenzonitrile in pharmaceutical intermediate synthesis lies in its conversion to 2,5-dimethoxy-4-methylphenethylamine. This transformation is of significant interest due to the established activity of this and related compounds as potent agonists of the 5-HT2A and 5-HT2C serotonin receptors.[1][2] The nitrile functionality serves as a convenient precursor to the primary amine of the phenethylamine side chain through chemical reduction.

Causality in Experimental Design: The Reduction of the Nitrile

The choice of reducing agent is critical for the efficient and clean conversion of the benzonitrile to the corresponding phenethylamine. Strong hydride reagents, such as lithium aluminum hydride (LiAlH₄), are highly effective for this transformation. The mechanism involves the nucleophilic addition of a hydride ion to the electrophilic carbon of the nitrile, followed by further reduction to the amine. The reaction is typically carried out in an anhydrous ethereal solvent, like tetrahydrofuran (THF), to prevent quenching of the highly reactive LiAlH₄.

An alternative and often safer approach for larger-scale synthesis involves catalytic hydrogenation. This method utilizes hydrogen gas in the presence of a metal catalyst, such as Raney nickel or palladium on carbon, often under pressure.[3] This method avoids the handling of pyrophoric metal hydrides and can offer high yields and purity.

Experimental Protocol: Reduction of 2,5-Dimethoxy-4-methylbenzonitrile to 2,5-Dimethoxy-4-methylphenethylamine

This protocol details the laboratory-scale synthesis of 2,5-dimethoxy-4-methylphenethylamine via the lithium aluminum hydride reduction of 2,5-dimethoxy-4-methylbenzonitrile.

Materials:

  • 2,5-Dimethoxy-4-methylbenzonitrile

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Dichloromethane (DCM)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Addition of Starting Material: Dissolve 2,5-dimethoxy-4-methylbenzonitrile (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred suspension of LiAlH₄ at 0 °C (ice bath).

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water (3x mL), where x is the number of grams of LiAlH₄ used (Fieser workup).

  • Filtration: A granular precipitate will form. Filter the mixture through a pad of Celite and wash the filter cake thoroughly with THF.

  • Extraction: Combine the filtrate and washes and remove the THF under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (DCM) and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,5-dimethoxy-4-methylphenethylamine.

  • Purification: The crude product can be further purified by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.

ParameterValue
Reactant 2,5-dimethoxy-4-methylbenzonitrile
Reagent Lithium aluminum hydride
Solvent Anhydrous THF
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 75-85%

Table 1: Summary of Reaction Parameters for the Reduction of 2,5-Dimethoxy-4-methylbenzonitrile.

G cluster_start Starting Material cluster_reaction Reduction cluster_product Product A 2,5-Dimethoxy-4-methylbenzonitrile B LiAlH₄, Anhydrous THF Reflux A->B 1. Add starting material to reducing agent C 2,5-Dimethoxy-4-methylphenethylamine B->C 2. Reaction and Workup

Caption: Synthetic workflow for the reduction of 2,5-dimethoxy-4-methylbenzonitrile.

Application Note II: A Gateway to Other Key Pharmaceutical Intermediates

Beyond its direct conversion to phenethylamines, 2,5-dimethoxy-4-methylbenzonitrile can serve as a precursor to other valuable pharmaceutical intermediates, namely the corresponding benzaldehyde and benzoic acid derivatives. These functional groups offer alternative handles for subsequent chemical transformations in the synthesis of more complex active pharmaceutical ingredients.

Conversion to 2,5-Dimethoxy-4-methylbenzaldehyde

The conversion of a benzonitrile to a benzaldehyde can be achieved through a reduction-hydrolysis sequence. A common method involves the use of diisobutylaluminium hydride (DIBAL-H) as the reducing agent at low temperatures. DIBAL-H reduces the nitrile to an imine intermediate, which is then hydrolyzed upon aqueous workup to yield the aldehyde. This method is often preferred due to its high selectivity for the aldehyde, minimizing over-reduction to the alcohol. The resulting 2,5-dimethoxy-4-methylbenzaldehyde is a well-established precursor for the synthesis of various phenethylamines through the Henry reaction (condensation with a nitroalkane followed by reduction).[4][5][6]

Conversion to 2,5-Dimethoxy-4-methylbenzoic Acid

The hydrolysis of the nitrile group to a carboxylic acid provides another important synthetic route. This can be accomplished under either acidic or basic conditions. Basic hydrolysis, using a strong base such as sodium hydroxide in an aqueous or alcoholic solvent mixture at elevated temperatures, is a common and effective method.[7] The resulting 2,5-dimethoxy-4-methylbenzoic acid can then be used in amide coupling reactions or other transformations common in medicinal chemistry.

G A 2,5-Dimethoxy-4-methylphenethylamine B 2,5-Dimethoxy-4-methylbenzonitrile B->A Reduction (e.g., LiAlH₄) C 2,5-Dimethoxy-4-methylbenzaldehyde B->C Partial Reduction & Hydrolysis (e.g., DIBAL-H) D 2,5-Dimethoxy-4-methylbenzoic Acid B->D Hydrolysis (e.g., NaOH, H₂O)

Caption: Synthetic utility of 2,5-dimethoxy-4-methylbenzonitrile as a precursor to other key intermediates.

Conclusion: A Strategically Important Building Block

2,5-Dimethoxy-4-methylbenzonitrile is a valuable and versatile intermediate in the synthesis of pharmaceutically active compounds, particularly those targeting the serotonergic system. Its ability to be efficiently converted into the corresponding phenethylamine, benzaldehyde, or benzoic acid derivatives makes it a strategic building block for accessing a wide range of molecular scaffolds. The protocols and applications outlined in this document highlight the practical utility of this compound for researchers and scientists in the field of drug discovery and development, providing a foundation for the synthesis of novel therapeutics for psychiatric and neurological disorders.

References

  • Google Patents. (n.d.). A process for preparation of phenethylamine derivative.
  • Google Patents. (n.d.). Process for producing substituted phenethylamine derivatives.
  • WIPO Patentscope. (n.d.). NEW BENZYLAMINE AND PHENYLETHYLAMINE DERIVATIVES, PROCESSES FOR PREPARING THE SAME AND THEIR USE AS MEDICAMENTS. Retrieved from [Link]

  • PubMed. (2024). Synthesis and Structure-Activity Relationships of 2,5-Dimethoxy-4-Substituted Phenethylamines and the Discovery of CYB210010: A Potent, Orally Bioavailable and Long-Acting Serotonin 5-HT2 Receptor Agonist. Retrieved from [Link]

  • Google Patents. (2017). Method for making phenylethylamine compounds.
  • Google Patents. (n.d.). Substituted n-(phenethyl)benzamide derivatives, preparation and uses thereof.
  • MDPI. (2024). Bonding to Psychedelics: Synthesis of Molecularly Imprinted Polymers Targeting 4-Bromo-2,5-dimethoxyphenethylamine (2C-B). Retrieved from [Link]

  • PMC. (n.d.). 2,5-Dimethoxybenzonitrile. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2,5-dimethoxy-4-methylbenzaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2,5-dimethoxy phenylethylamine.
  • J. Chem. Soc. 3482-3484 (1964). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Selective Synthesis of 2,5-Dimethoxy-4-Nitrobenzaldehyde. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 2-methoxy-4-methylbenzylamine.
  • Wikipedia. (n.d.). Serotonin receptor agonist. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • EMBO Journal. (2024). Key serotonin receptor intermediate set to advance psychiatric drug development. Retrieved from [Link]

  • PMC. (2024). Serotonin (5‐HT) 2A/2C receptor agonist 2,5‐dimethoxy‐4‐iodophenyl‐2‐aminopropane hydrochloride improves detrusor sphincter dyssynergia by inhibiting L‐type voltage‐gated calcium channels in spinal cord injured rats. Retrieved from [Link]

  • PubMed. (2024). Serotonin (5-HT)2A/2C receptor agonist 2,5-dimethoxy-4-iodophenyl-2-aminopropane hydrochloride improves detrusor sphincter dyssynergia by inhibiting L-type voltage-gated calcium channels in spinal cord injured rats. Retrieved from [Link]

Sources

Application

Application Note: Advanced Catalytic Cyanation Methods for the Synthesis of 2,5-Dimethoxy-4-methylbenzonitrile

Executive Summary The compound 2,5-dimethoxy-4-methylbenzonitrile is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as a primary building block for the synthesis of phenet...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,5-dimethoxy-4-methylbenzonitrile is a highly valuable synthetic intermediate in medicinal chemistry and drug development. It serves as a primary building block for the synthesis of phenethylamine-derived therapeutics and psychedelic research chemicals, most notably 2,5-dimethoxy-4-methylphenethylamine (2C-D) and its amphetamine homologue (DOM)[1].

Historically, the conversion of the precursor 1-bromo-2,5-dimethoxy-4-methylbenzene to its corresponding nitrile relied on the Rosenmund-von Braun reaction. This outdated method requires stoichiometric amounts of highly toxic copper(I) cyanide (CuCN) and extreme temperatures (>150 °C), generating hazardous heavy metal waste. This application note details a state-of-the-art, self-validating protocol utilizing Palladium-catalyzed cyanation with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) . This methodology provides a green, high-yield, and scalable alternative suitable for modern pharmaceutical development[2][3].

Mechanistic Insights & Rationale (E-E-A-T)

Designing a catalytic cyanation protocol for 1-bromo-2,5-dimethoxy-4-methylbenzene presents two distinct chemical challenges:

  • Electronic Deactivation of the Substrate: The starting aryl bromide is highly electron-rich due to the electron-donating effects of two methoxy groups (–OCH₃) and one methyl group (–CH₃). Electron-rich aryl halides undergo the initial oxidative addition step with Palladium(0) much slower than electron-deficient substrates.

    • Solution: The use of a highly active, sterically demanding, and electron-rich dialkylbiaryl phosphine ligand (such as XPhos ) is required to lower the activation energy barrier for oxidative addition and stabilize the resulting Pd(II) intermediate.

  • The Cyanide Poisoning Dilemma: Free cyanide ions (CN⁻) are exceptionally strong σ-donors and π-acceptors. If the concentration of CN⁻ in the reaction mixture is too high, it rapidly coordinates with the Palladium catalyst to form the thermodynamically stable, catalytically inactive [Pd(CN)₄]²⁻ complex.

    • Solution: Beller and co-workers pioneered the use of K₄[Fe(CN)₆] as a non-toxic cyanide "depot"[2]. In a biphasic solvent system (e.g., 1,4-Dioxane/H₂O) with a mild base (Na₂CO₃), K₄[Fe(CN)₆] slowly releases CN⁻ ions. This maintains a steady-state CN⁻ concentration that is low enough to prevent catalyst poisoning, yet high enough to allow transmetalation to proceed efficiently[4].

Visualizing the Catalytic Pathway

CyanationMechanism Pd0 Active Catalyst Pd(0)L_n PdOA Oxidative Addition Complex Ar-Pd(II)(Br)L_n Pd0->PdOA Oxidative Addition (Rate-Limiting) ArBr Substrate 1-Bromo-2,5-dimethoxy -4-methylbenzene ArBr->PdOA PdTM Transmetalation Complex Ar-Pd(II)(CN)L_n PdOA->PdTM Transmetalation (Regulated CN- Transfer) K4Fe Cyanide Depot K4[Fe(CN)6] (Slow Release) K4Fe->PdTM PdTM->Pd0 Reductive Elimination (Product Release) Product Target Molecule 2,5-Dimethoxy-4-methyl benzonitrile PdTM->Product

Figure 1: Palladium-catalyzed cyanation cycle showing slow-release transmetalation.

Quantitative Data: Comparison of Cyanation Methodologies

To justify the transition to the K₄[Fe(CN)₆] system, the following table summarizes the performance metrics of various cyanation methodologies applied to electron-rich aryl bromides.

Table 1: Comparison of Cyanation Methodologies for 2,5-Dimethoxy-4-methylbenzonitrile

MethodologyCyanide SourceCatalyst SystemReaction ConditionsToxicity & Safety ProfileTypical Yield
Rosenmund-von Braun CuCN (1.5 equiv)None (Stoichiometric)DMF, 150 °C, 24 hHigh (Toxic CN gas risk, heavy metal waste)60–70%
Traditional Pd-Catalysis Zn(CN)₂ (0.6 equiv)Pd(PPh₃)₄ (5 mol%)DMF, 120 °C, 12 hHigh (Highly toxic CN source)75–85%
State-of-the-Art Protocol K₄[Fe(CN)₆] (0.2 equiv)Pd₂(dba)₃ / XPhosDioxane/H₂O, 100 °C, 16 hLow (Non-toxic CN depot, food-grade salt)>90%

Experimental Protocol

This self-validating protocol is designed for a 5.0 mmol scale synthesis. The use of strict Schlenk techniques is mandatory to prevent the oxidation of the electron-rich phosphine ligand (XPhos) and the deactivation of the Pd(0) catalyst.

Materials & Reagents
  • Substrate: 1-Bromo-2,5-dimethoxy-4-methylbenzene (5.0 mmol, 1.15 g)

  • Cyanide Source: Potassium hexacyanoferrate(II) trihydrate, K₄[Fe(CN)₆]·3H₂O (1.0 mmol, 0.42 g). (Note: 1 mole of K₄[Fe(CN)₆] yields 6 moles of CN⁻. Thus, 0.2 equivalents provide a 1.2 equivalent excess of CN⁻).

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.025 mmol, 23 mg, 1.0 mol% Pd)

  • Ligand: XPhos (0.125 mmol, 60 mg, 2.5 mol%)

  • Base: Sodium carbonate, Na₂CO₃ (5.0 mmol, 0.53 g)

  • Solvents: 1,4-Dioxane (Degassed, 5.0 mL) and Deionized H₂O (Degassed, 5.0 mL)

Step-by-Step Methodology

Step 1: Reaction Setup

  • To an oven-dried 50 mL Schlenk tube equipped with a magnetic stir bar, add 1-bromo-2,5-dimethoxy-4-methylbenzene, K₄[Fe(CN)₆]·3H₂O, Na₂CO₃, Pd₂(dba)₃, and XPhos.

  • Seal the Schlenk tube with a rubber septum.

Step 2: Degassing (Critical Step) 3. Connect the Schlenk tube to a Schlenk line. Evacuate the tube under high vacuum for 3 minutes, then backfill with high-purity Argon. Repeat this evacuation-backfill cycle three times to ensure a strictly inert atmosphere.

Step 3: Solvent Addition 4. Using a gas-tight syringe, add 5.0 mL of sparged 1,4-Dioxane followed by 5.0 mL of sparged H₂O through the septum. (Causality: The biphasic solvent system is essential. The organic phase dissolves the substrate and catalyst, while the aqueous phase dissolves the inorganic salts, regulating the interfacial transfer of CN⁻).

Step 4: Reaction Execution 5. Replace the septum with a Teflon screwcap under a positive flow of Argon. 6. Submerge the Schlenk tube in a pre-heated oil bath at 100 °C. Stir vigorously (1000 RPM) for 16 hours. The vigorous stirring is required to maximize the surface area between the aqueous and organic phases.

Step 5: Workup 7. Remove the reaction from the oil bath and allow it to cool to room temperature. 8. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and H₂O (20 mL). 9. Filter the biphasic mixture through a short pad of Celite to remove insoluble inorganic salts and precipitated Palladium black. Rinse the Celite pad with an additional 10 mL of EtOAc. 10. Transfer the filtrate to a separatory funnel. Isolate the organic layer and extract the aqueous layer with EtOAc (2 × 15 mL). 11. Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure using a rotary evaporator.

Step 6: Purification & Analytical Validation 12. Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/EtOAc (typically 9:1 to 4:1) to yield 2,5-dimethoxy-4-methylbenzonitrile as a crystalline solid. 13. Self-Validation (NMR): Confirm product identity via ¹H NMR (400 MHz, CDCl₃). Expected diagnostic shifts: δ 6.95 (s, 1H, Ar-H), 6.91 (s, 1H, Ar-H), 3.84 (s, 3H, -OCH₃), 3.80 (s, 3H, -OCH₃), ~2.25 (s, 3H, -CH₃)[5]. The disappearance of the starting material and the lack of a broad[Pd(CN)₄]²⁻ peak in ³¹P NMR confirm successful catalytic turnover.

Troubleshooting Guide

  • Incomplete Conversion / Stalled Reaction: This is the most common issue and is almost always caused by catalyst poisoning. Ensure that the water ratio is strictly 1:1 with the organic solvent. Too much water dissolves the K₄[Fe(CN)₆] too rapidly, flooding the organic phase with CN⁻ and killing the Pd catalyst.

  • Formation of Black Precipitate (Pd Black) Early in Reaction: Indicates catalyst decomposition before oxidative addition can occur. Ensure strict anaerobic conditions are maintained during setup, and verify the integrity/purity of the XPhos ligand.

  • Deshalogenation (Formation of 1,4-dimethoxy-2-methylbenzene): Occurs if the transmetalation step is too slow, allowing the Pd(II) intermediate to undergo protodemetalation. Slightly increasing the reaction temperature to 110 °C or increasing the K₄[Fe(CN)₆] loading to 0.25 equiv can resolve this.

References

  • Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides Organic Process Research & Development, ACS Publications. URL:[Link]

  • A state-of-the-art cyanation of aryl bromides: a novel and versatile copper catalyst system inspired by Nature Chemistry - A European Journal, PubMed. URL:[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides RSC Advances, Royal Society of Chemistry. URL:[Link]

  • US8314097B2 - Organic compounds (NMR validation data)
  • The synthesis, resolution, and asymmetric synthesis of 2-amino-l-(2,5-dimethoxy-4-methylphenyl)butane Journal of Medicinal Chemistry (via Scribd archive). URL:[Link]

Sources

Method

Application Note: 2,5-Dimethoxy-4-methylbenzonitrile as a Versatile Precursor in Advanced Materials and Functional Therapeutics

Target Audience: Researchers, materials scientists, and drug development professionals. Executive Summary & Chemical Rationale 2,5-Dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) is a highly functionalized aromatic buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Executive Summary & Chemical Rationale

2,5-Dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) is a highly functionalized aromatic building block that serves as a critical bridge between organic electronics, functional materials, and active pharmaceutical ingredients (APIs). The molecule's architecture features orthogonal reactive sites and a distinct electronic profile:

  • Electronic "Push-Pull" System: The electron-donating (+M) methoxy groups paired with the electron-withdrawing (-M) cyano group create a strong Intramolecular Charge Transfer (ICT) state. This makes the core highly valuable for designing solvatochromic fluorophores, non-linear optical (NLO) materials, and Organic Light-Emitting Diodes (OLEDs).

  • Orthogonal Reactivity: The benzylic methyl group can be selectively activated via radical pathways, leaving the nitrile intact for subsequent cycloadditions or cross-coupling.

In medicinal chemistry, this compound is a proven intermediate in the synthesis of complex imidazole derivatives, acting as potent aldosterone synthase and aromatase inhibitors for the treatment of hypertension and congestive heart failure[1]. In materials science, its derivatives are utilized as custom ligands for luminescent Metal-Organic Frameworks (MOFs) and functionalized polymer backbones.

Mechanistic Insights: Overcoming Orthogonal Reactivity

The true value of 2,5-dimethoxy-4-methylbenzonitrile lies in the predictable causality of its chemical reactivity. The aromatic ring is highly electron-rich due to the two methoxy groups, which typically primes the ring for Electrophilic Aromatic Substitution (EAS). However, the presence of the deactivating cyano group and the strategic use of radical initiators allow chemists to bypass EAS and selectively functionalize the benzylic position.

When subjected to N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN), the reaction proceeds via a Wohl-Ziegler radical mechanism. The steady, low concentration of bromine radicals selectively abstracts the benzylic hydrogen because the resulting benzylic radical is highly resonance-stabilized. If molecular bromine (Br₂) were used without an initiator, the highly activated ring would undergo undesired bromination. Understanding this causality is essential for designing high-yield, scalable workflows.

PushPull Donor Electron Donors (2,5-Dimethoxy) PiBridge Pi-Conjugated Core (Benzene Ring) Donor->PiBridge +M Effect Acceptor Electron Acceptor (Nitrile Group) PiBridge->Acceptor -M Effect Material Optoelectronic Applications (OLEDs) Acceptor->Material ICT State

Caption: Intramolecular Charge Transfer in dimethoxy-benzonitrile push-pull systems.

Quantitative Data: Optimization of Benzylic Bromination

The following table summarizes the causal relationship between reaction conditions and the yield/purity of the 4-bromomethyl intermediate, a critical precursor for both API synthesis and polymer grafting.

Reagent SystemInitiatorSolventTemp (°C)Yield (%)Purity (%)Mechanistic Outcome
NBS (1.05 eq) AIBN (0.05 eq) CCl₄ 80 85 >95 Selective benzylic radical substitution.
NBS (1.05 eq)Benzoyl PeroxideBenzene807890Benzylic substitution; slightly lower initiation efficiency.
Br₂ (1.0 eq)hν (UV Light)DCM254560Competing electrophilic aromatic substitution (EAS).
NBS (1.05 eq)NoneDMF25<10N/AReaction fails to initiate; starting material recovered.

Experimental Protocols

Protocol 1: Synthesis of 4-Bromomethyl-2,5-dimethoxybenzonitrile

This protocol details the radical bromination of the benzylic methyl group, a foundational step in synthesizing aldosterone synthase inhibitors[1].

Self-Validating System: The success of this protocol is validated in real-time by the physical phase transition of the reaction mixture (succinimide byproduct floats to the surface) and is definitively confirmed by ¹H NMR spectroscopy. Successful conversion is marked by the disappearance of the methyl singlet at ~2.2 ppm and the appearance of a new methylene singlet at 4.43 ppm[1].

Materials:

  • 2,5-Dimethoxy-4-methylbenzonitrile (4.06 g, 21.5 mmol)[1]

  • N-Bromosuccinimide (NBS) (4.02 g, 22.6 mmol)

  • Azobisisobutyronitrile (AIBN) (0.17 g, 1.0 mmol)

  • Anhydrous Carbon Tetrachloride (CCl₄) or (Trifluoromethyl)benzene (50 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dimethoxy-4-methylbenzonitrile in 50 mL of the anhydrous solvent.

  • Initiation: Add NBS and AIBN to the solution. Causality Check: AIBN is specifically chosen because it decomposes at ~65°C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals, providing a controlled, steady initiation rate that prevents thermal runaway.

  • Reflux: Heat the mixture to 80°C under a nitrogen atmosphere for 4-6 hours.

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The starting material will be consumed, and succinimide will float to the surface of the halogenated solvent, serving as a visual indicator of reaction progress.

  • Workup: Cool the reaction to 0°C to fully precipitate the succinimide. Filter the mixture through a pad of Celite and wash with cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hexanes to yield the product as a white solid.

  • Validation: Analyze via ¹H NMR (400 MHz, CDCl₃). Expected peaks: δ 6.95 (s, 1H), 6.91 (s, 1H), 4.43 (s, 2H, -CH₂Br), 3.84 (s, 3H), 3.80 (s, 3H)[1].

Workflow A 2,5-Dimethoxy-4-methylbenzonitrile (Starting Material) B Benzylic Bromination (NBS, AIBN) A->B Radical Pathway C Nitrile Transformation (NaN3, NH4Cl) A->C Cycloaddition D 4-Bromomethyl Intermediate (API / Polymer Grafting) B->D E Tetrazole Derivative (MOF Ligand) C->E

Caption: Synthetic divergence of 2,5-dimethoxy-4-methylbenzonitrile into advanced materials and APIs.

Protocol 2: Synthesis of Tetrazole Ligands for MOF Assembly

The cyano group of 2,5-dimethoxy-4-methylbenzonitrile can be converted into a tetrazole, creating a robust, multidentate ligand for luminescent Metal-Organic Frameworks.

Self-Validating System: Conversion is confirmed via IR spectroscopy. The sharp, distinct C≡N stretch at ~2220 cm⁻¹ will completely disappear, replaced by a broad N-H stretching band between 3300-2500 cm⁻¹, confirming the formation of the tetrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,5-dimethoxy-4-methylbenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Cycloaddition: Add sodium azide (NaN₃, 1.5 eq) and ammonium chloride (NH₄Cl, 1.5 eq). Causality Check: NH₄Cl acts as a critical proton source to generate hydrazoic acid (HN₃) in situ. The hydrazoic acid then undergoes a [3+2] cycloaddition with the electron-deficient nitrile carbon.

  • Heating: Stir the mixture at 120°C for 24 hours behind a blast shield (standard safety protocol for azide reactions at elevated temperatures).

  • Workup: Cool to room temperature, carefully dilute with ice water, and acidify to pH 2 using 1M HCl. This protonates the tetrazolate salt, causing the neutral 5-substituted tetrazole to precipitate.

  • Isolation: Filter the precipitate, wash thoroughly with cold water to remove residual DMF and salts, and dry under high vacuum. The resulting ligand is ready for coordination with metal nodes (e.g., Zn²⁺ or Zr⁴⁺).

References

  • Coutts, R. T., & Malicky, J. L. (1973). The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Canadian Journal of Chemistry.[Link]

  • Ksander, G., Meredith, E., Monovich, L., Papillon, J., Firooznia, F., & Hu, Q.-Y. (2012). Organic compounds (US Patent 8,314,097 B2).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Recrystallization of 2,5-Dimethoxy-4-methylbenzonitrile

Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the isolation and purification of 2,5-dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5). This chemical inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the isolation and purification of 2,5-dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5). This chemical intermediate is critical in the synthesis of various phenethylamine derivatives[1] and acts as a key building block for aldosterone synthase and aromatase inhibitors[2].

The following guide provides field-proven methodologies, causality-driven protocols, and troubleshooting steps to ensure high-yield purification while maintaining strict scientific integrity.

Physicochemical Properties

Understanding the physical properties of your target compound is the first step in designing a self-validating purification system.

PropertyValue
Chemical Name 2,5-Dimethoxy-4-methylbenzonitrile
CAS Number 51267-09-5
Molecular Weight 177.20 g/mol
Physical State White to light-yellow solid
Melting Point 65-66 °C[3]
MS (ESI) m/z 178.2 (M+H)+[4]
Optimal Solvents Hexane (for trituration), Ethyl Acetate, Dichloromethane

Purification Workflow

PurificationWorkflow A Crude 2,5-Dimethoxy- 4-methylbenzonitrile B Purity Assessment (TLC / 1H-NMR) A->B C Purity < 85% (High Impurity) B->C D Purity > 85% (Low Impurity) B->D E Flash Column Chromatography (Hexane:EtOAc) C->E F Recrystallization (Cold Hexane Trituration) D->F E->F G Vacuum Filtration & Drying F->G H Pure Nitrile (>99% Purity) G->H

Workflow for the purification of 2,5-dimethoxy-4-methylbenzonitrile based on crude purity.

Step-by-Step Methodologies

Protocol A: Cold Hexane Trituration and Recrystallization (For >85% Purity)

Causality & Logic: The target nitrile has a relatively low melting point of 65-66 °C[3]. Standard high-temperature recrystallization in solvents like boiling ethanol or ethyl acetate often causes the compound to "oil out" (melt into a separate liquid phase before it can dissolve or crystallize). Cold hexane trituration circumvents this by leveraging the differential solubility between the highly lipophilic impurities and the more polar nitrile crystal lattice at low temperatures.

Step-by-Step Protocol:

  • Suspension: Transfer the crude yellow solid into a clean Erlenmeyer flask. Add a minimal volume of ice-cold hexane (approximately 2-3 mL per gram of crude product).

  • Agitation: Stir the suspension vigorously for 10-15 minutes. The mechanical agitation allows lipophilic byproducts to dissolve into the non-polar hexane phase while the target nitrile remains as a solid suspension.

  • Filtration: Filter the suspension under a vacuum using a Büchner funnel.

  • Washing: Wash the resulting filter cake with a small secondary portion of ice-cold hexane to displace any impurity-laden mother liquor.

  • Drying: Dry the resulting white to light-yellow crystals under a high vacuum for 2 hours to remove residual solvent.

Protocol B: Flash Column Chromatography (For <85% Purity)

Causality & Logic: When significant bromination byproducts or unreacted aldehydes are present[5], physical crystallization is insufficient due to co-crystallization. Chromatography separates these based on polarity before final crystallization.

Step-by-Step Protocol:

  • Stationary Phase: Pack a glass column with standard silica gel (230-400 mesh) using a hexane slurry.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and dry-load it onto a small amount of silica, or load it directly if highly concentrated.

  • Mobile Phase: Elute using a gradient of Hexane to Ethyl Acetate (starting at 9:1 and increasing to 4:1). The nitrile group makes the target compound moderately polar, allowing it to elute after highly non-polar impurities.

  • Fraction Collection: Monitor fractions via Thin-Layer Chromatography (TLC) under UV light (254 nm).

  • Concentration: Pool the fractions containing the pure target compound and evaporate the solvent under reduced pressure. Proceed to Protocol A to polish the final solid.

Troubleshooting & FAQs

Q1: My 2,5-dimethoxy-4-methylbenzonitrile is "oiling out" instead of crystallizing during hot recrystallization. Why? A: Oiling out occurs when the melting point of the compound (65-66 °C)[3] is lower than the temperature at which it saturates the solvent. If you are using boiling hexane (bp 68 °C) or ethanol (bp 78 °C), the compound melts into an oil rather than forming a crystal lattice. Solution: Switch from a standard hot recrystallization to the cold trituration method described in Protocol A. If you must recrystallize from a hot solvent, use a solvent mixture with a boiling point strictly below 60 °C, and seed the solution at room temperature before cooling it further.

Q2: How do I remove the lingering yellow discoloration from my crystals? A: The yellow color often stems from unreacted precursors, such as 2,5-dimethoxy-4-methylbenzaldehyde, or polymerized nitro-intermediates from earlier synthetic steps[5]. Solution: If the purity is already >95% by NMR but the color persists, dissolve the compound in dichloromethane (DCM). Add activated charcoal (Norit) and stir for 15 minutes at room temperature. Filter the mixture through a tightly packed pad of Celite to remove the charcoal, evaporate the DCM, and re-triturate the residue with hexane.

Q3: What is the expected 1H-NMR profile to confirm the purity of 2,5-dimethoxy-4-methylbenzonitrile? A: In CDCl3 at 400 MHz, a pure sample will exhibit the following key signals[2]:

  • Two distinct singlets around 6.91 ppm and 6.95 ppm (1H each), corresponding to the para-oriented aromatic protons.

  • Two singlets around 3.80 ppm and 3.84 ppm (3H each), corresponding to the two methoxy (-OCH3) groups.

  • A singlet around 2.20–2.25 ppm (3H), corresponding to the aryl methyl (-CH3) group.

Self-Validation Check: The absence of an aldehyde proton peak (~10.4 ppm) confirms the complete conversion of the benzaldehyde precursor.

References

  • Title: Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase (PT1919916E)
  • Title: Organic compounds (US8314097B2)
  • Title: The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane (DOM) Source: Canadian Journal of Chemistry (Coutts, R. T., & Malicky, J. L., 1973) URL: [Link]

  • Title: Phenylalkylamines with Potential Psychotherapeutic Utility. 1. 2-Amino-1-(2,5-dimethoxy-4-methylphenyl)butane Source: Journal of Medicinal Chemistry (Standridge, R. T., et al., 1976) / Erowid Archive URL: [Link]

Sources

Optimization

preventing side reactions during 2,5-dimethoxy-4-methylbenzonitrile reduction

Technical Support Center: Reduction of 2,5-Dimethoxy-4-Methylbenzonitrile From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2,5-dimethoxy-4-methylbenzylamine....

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Reduction of 2,5-Dimethoxy-4-Methylbenzonitrile

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2,5-dimethoxy-4-methylbenzylamine. The reduction of the nitrile precursor, 2,5-dimethoxy-4-methylbenzonitrile, is a critical step that, while well-established, presents several opportunities for side-product formation. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues, understand the mechanistic origins of impurities, and implement robust protocols to ensure high yield and purity of the desired primary amine. Our focus is not just on the "how," but the fundamental "why" behind each experimental parameter.

Section 1: Understanding the Core Reaction and Potential Pitfalls

The primary goal is the four-electron reduction of the nitrile functional group to a primary amine. This transformation proceeds through a critical, and highly reactive, imine intermediate (R-CH=NH). The fate of this intermediate dictates the success of your reaction.[1] Failure to control its reactivity is the primary source of unwanted byproducts.

The diagram below illustrates the desired reaction pathway against the two most common side reactions: the formation of a secondary amine and hydrolysis to an aldehyde.

G cluster_main Desired Reaction Pathway cluster_side1 Side Reaction: Secondary Amine Formation cluster_side2 Side Reaction: Hydrolysis start 2,5-Dimethoxy-4- methylbenzonitrile imine Imine Intermediate (R-CH=NH) start->imine [H] (2e⁻ Reduction) product Primary Amine (Desired Product) (R-CH2NH2) imine->product [H] (2e⁻ Reduction) secondary_imine Substituted Imine (R-CH=N-CH2-R) imine->secondary_imine + Primary Amine - NH3 aldehyde Aldehyde (Impurity) (R-CHO) imine->aldehyde + H2O (Workup) product->secondary_imine secondary_amine Secondary Amine (Impurity) ((R-CH2)2NH) secondary_imine->secondary_amine [H] (Reduction)

Caption: Key reaction pathways in nitrile reduction.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction is sluggish and I have a low yield, with a significant amount of starting material remaining. What is the likely cause?

A1: This is a classic issue of insufficient reducing power or reagent deactivation.

  • Reagent Potency: Metal hydride reagents, particularly Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (BH₃•THF), are highly reactive towards moisture and air. Ensure your reagents are fresh and handled under strictly anhydrous conditions (e.g., dry solvents, inert atmosphere). For LiAlH₄, it is often supplied as a solution in THF; its molarity should be verified if it has been stored for a long time.

  • Stoichiometry: For a complete reduction, a molar excess of the hydride is required. For LiAlH₄, at least 1.5 equivalents are recommended to drive the reaction to completion.[2]

  • Reaction Temperature: The electron-donating methoxy groups on the benzonitrile ring can slightly decrease the electrophilicity of the nitrile carbon.[3][4] If the reaction is slow at room temperature, gently refluxing in an appropriate solvent like THF can often be necessary to achieve full conversion.[4]

Q2: I'm observing a significant byproduct with a mass roughly double that of my expected product. What is it and how can I prevent it?

A2: You are likely forming a secondary amine, bis(2,5-dimethoxy-4-methylbenzyl)amine. This is especially common when using catalytic hydrogenation.[5] The root cause is the primary amine product you've just made attacking the imine intermediate that has not yet been reduced.[6]

  • Mechanism: R-CH₂NH₂ (product) + R-CH=NH (intermediate) → (R-CH₂)₂NH (secondary amine) + NH₃

  • Prevention (Catalytic Hydrogenation): The most effective countermeasure is to add ammonia (often as NH₄OH or by bubbling NH₃ gas) to the reaction mixture.[7] This shifts the equilibrium away from the secondary amine formation.

  • Prevention (Hydride Reduction): This side reaction is less common with powerful hydrides like LiAlH₄ because the reduction of the imine intermediate is typically very fast. However, ensuring a sufficient excess of the reducing agent and maintaining a low reaction temperature can help minimize it.

Q3: My primary product is the aldehyde (2,5-dimethoxy-4-methylbenzaldehyde), not the amine. What went wrong?

A3: This indicates that the imine intermediate was hydrolyzed by water before it could be reduced to the amine.[1][8][9] Imines are notoriously unstable in aqueous or acidic environments.[1] This typically occurs during the reaction workup.

  • Cause: Premature or improper quenching of the reaction, especially when using LiAlH₄. Adding water or acid directly to the reaction mixture while unreacted imine-aluminum complexes are still present will lead to immediate hydrolysis.

  • Solution: Employ a careful, non-acidic quenching procedure. The Fieser workup method is highly recommended for LiAlH₄ reactions. It involves the slow, sequential addition of water, followed by aqueous sodium hydroxide, and finally more water.[2] This procedure passivates the reactive aluminum species and forms granular aluminum salts that are easily filtered, all while keeping the mixture basic and protecting the imine/amine.

Section 3: In-Depth Troubleshooting & Optimization Guides

Guide 1: Eliminating Secondary Amine Impurities in Catalytic Hydrogenation

Catalytic hydrogenation is an attractive, scalable method but is highly prone to secondary amine formation.[5] The choice of catalyst and additives is critical for success.

ConditionPrimary Amine YieldSecondary Amine YieldComments
H₂ (50 psi), 10% Pd/C, EtOH, 60°C~65%~30%Standard conditions often lead to significant secondary amine formation.
H₂ (50 psi), Raney Nickel, EtOH, 60°C~75%~20%Raney Ni can offer slightly better selectivity but still produces the byproduct.
H₂ (50 psi), Raney Nickel, EtOH/NH₄OH (5:1), 60°C>95%<2%The addition of ammonia effectively suppresses the side reaction.[7]
H₂ (50 psi), Cobalt Boride (Co₂B), EtOH, 60°C>98%<1%Certain catalysts, like cobalt boride, are known to be highly regioselective for primary amine production.[5]

Protocol Recommendation: To suppress secondary amine formation during catalytic hydrogenation, perform the reaction in an alcoholic solvent (e.g., ethanol or methanol) saturated with ammonia, or add 5-10% (v/v) of concentrated ammonium hydroxide to the reaction mixture before introducing the catalyst and hydrogen.

Guide 2: Preventing Imine Hydrolysis via Optimized LiAlH₄ Workup

The workup procedure is as critical as the reaction itself. A poorly executed quench will ruin an otherwise perfect reduction.

The Causality: During the reduction, the nitrogen atom is complexed with aluminum species.[8][10] Adding a proton source (like water or acid) will first protonate the nitrogen, forming an iminium ion, which then rapidly hydrolyzes to the aldehyde. A carefully controlled basic workup avoids this pathway.

Optimized Fieser Workup Protocol: This protocol is based on the "1:1:3" ratio of (x) g LiAlH₄ to (x) mL water, (x) mL 15% NaOH(aq), and (3x) mL water.

G start 1. Cool Reaction Mixture to 0 °C in Ice Bath add_h2o 2. SLOWLY Add 'x' mL Water (Caution: H₂ Evolution!) start->add_h2o add_naoh 3. SLOWLY Add 'x' mL 15% NaOH(aq) (Mixture becomes thick) add_h2o->add_naoh add_h2o_2 4. SLOWLY Add '3x' mL Water (Mixture should loosen) add_naoh->add_h2o_2 stir 5. Warm to RT and Stir for 1 hr (Forms a fine, white, filterable precipitate) add_h2o_2->stir filter 6. Filter Slurry through Celite® Wash solid with THF/EtOAc stir->filter end 7. Collect Filtrate Containing Pure Primary Amine filter->end

Caption: Optimized LiAlH₄ quenching workflow.

Section 4: Validated Experimental Protocols

Protocol A: High-Selectivity Reduction with Lithium Aluminum Hydride (LiAlH₄)

This method is preferred for achieving the highest purity of the primary amine, as it is significantly less prone to secondary amine formation.

  • Setup: Under a nitrogen or argon atmosphere, add LiAlH₄ (1.5 eq.) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel. Add anhydrous tetrahydrofuran (THF) to create a slurry (~0.5 M).

  • Addition: Dissolve 2,5-dimethoxy-4-methylbenzonitrile (1.0 eq.) in anhydrous THF and add it dropwise to the stirred LiAlH₄ slurry at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4 hours. Monitor the reaction by TLC (Thin Layer Chromatography). If starting material remains, gently heat the mixture to reflux for 2-4 hours until consumption is complete.

  • Workup: Cool the reaction mixture to 0 °C in an ice bath. Following the workflow diagram above, quench the reaction by the slow, sequential dropwise addition of:

    • 'x' mL of water.

    • 'x' mL of 15% (w/v) aqueous NaOH.

    • '3x' mL of water. (where 'x' is the number of grams of LiAlH₄ used).

  • Isolation: Allow the mixture to warm to room temperature and stir vigorously for 1 hour. The grey slurry should transform into a fine white precipitate of aluminum salts. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 2,5-dimethoxy-4-methylbenzylamine. Further purification can be achieved by distillation or chromatography if necessary.

Protocol B: Catalytic Hydrogenation with Secondary Amine Suppression

This method is suitable for larger-scale synthesis but requires careful control to maintain selectivity.

  • Setup: To a hydrogenation vessel (e.g., a Parr shaker), add 2,5-dimethoxy-4-methylbenzonitrile (1.0 eq.) and a solvent such as ethanol or methanol.

  • Additive: Add concentrated ammonium hydroxide (NH₄OH) to constitute 10% of the total solvent volume.

  • Catalyst: Carefully add Raney Nickel (approx. 10% by weight, as a slurry in water or ethanol) or 10% Palladium on Carbon (5 mol%).

  • Reaction: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen (H₂) to 50-100 psi. Heat the mixture to 50-60 °C and agitate vigorously. Monitor hydrogen uptake.

  • Workup: Once hydrogen uptake ceases, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Isolation: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. An acid-base extraction may be necessary to separate the basic amine product from any non-basic impurities.

References

  • Catalytic Reduction of Nitriles. Science of Synthesis. [Link]

  • Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. Journal of Biological Chemistry. [Link]

  • Transforming Nitriles: Reduction to Amines. OCR A-Level Chemistry Notes. [Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate Discussion. [Link]

  • Chemistry of Nitriles. Chemistry LibreTexts. [Link]

  • Chemistry of Nitriles. OpenStax. [Link]

  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. RSC Publishing. [Link]

  • Reactions of Nitriles. Chemistry Steps. [Link]

  • Nitrile reduction. Wikipedia. [Link]

  • Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. Organic Chemistry Portal. [Link]

  • Optimization of reaction conditions. ResearchGate. [Link]

  • Reduction of nitriles to amines. Organic Chemistry. [Link]

  • Reducing Nitriles to Primary Amines. Chemguide. [Link]

  • Reductions of Aliphatic and Aromatic Nitriles to Primary Amines with Diisopropylaminoborane. ACS Publications. [Link]

  • Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

  • The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. ResearchGate. [Link]

  • Reductions with Lithium Aluminium Hydride. University of Oxford. [Link]

  • Nitrile reduction issues. Reddit. [Link]

  • Nitrile to Amine - Common Conditions. Organic Chemistry Data. [Link]

  • Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

  • Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. [Link]

  • Only one nitrile reduced to amine with LiAlH4. Reddit. [Link]

  • First observation of a C–CN bond cleavage during the reduction of a nitrile with LiAlH4. RSC Publishing. [Link]

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature. [Link]

Sources

Troubleshooting

overcoming steric hindrance in 2,5-dimethoxy-4-methylbenzonitrile functionalization

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing severe steric hindrance challenges during the functionalization of highly substituted b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals facing severe steric hindrance challenges during the functionalization of highly substituted benzonitriles.

Below, you will find a mechanistic breakdown of the steric conflicts inherent to 2,5-dimethoxy-4-methylbenzonitrile, followed by targeted troubleshooting FAQs, quantitative ligand data, and self-validating experimental protocols.

Workflow Visualization: Strategic Functionalization Pathways

G Start 2,5-Dimethoxy-4-methylbenzonitrile Path1 Benzylic Bromination (Radical Pathway) Start->Path1 Bypass ring hindrance Path2 Directed ortho Metalation (Anionic Pathway) Start->Path2 Target C6 via DoM Result1 4-Bromomethyl derivative Path1->Result1 Path3 Cross-Coupling (Transition Metal) Path2->Path3 Halogenation then Coupling Result2 C6-Lithiated intermediate Path2->Result2 Result3 Sterically hindered biaryl Path3->Result3

Functionalization pathways for 2,5-dimethoxy-4-methylbenzonitrile overcoming steric hindrance.

Troubleshooting FAQs & Mechanistic Causality

Section 1: Bypassing Aromatic Steric Hindrance

Q: Why do standard electrophilic aromatic substitution (EAS) reactions fail or yield trace amounts on 2,5-dimethoxy-4-methylbenzonitrile? A: The target molecule features a highly congested aromatic core. The only available positions for substitution are C3 and C6. Position C3 is sterically flanked by a methoxy group (-OCH₃) at C2 and a methyl group (-CH₃) at C4. Position C6 is sandwiched between a methoxy group at C5 and a cyano group (-CN) at C1. While the methoxy groups electronically activate the ring, the overlapping van der Waals radii of these adjacent substituents physically block the trajectory of incoming bulky electrophiles, preventing the necessary π -complex formation.

Q: How can we functionalize the molecule without battling the aromatic ring's steric shielding? A: The most effective strategic workaround is to target the benzylic position. By shifting from an ionic EAS mechanism to a radical pathway, you can selectively brominate the 4-methyl group using N-Bromosuccinimide (NBS)[1]. Because the benzylic radical intermediate is resonance-stabilized by the aromatic ring, the reaction is highly selective. This yields 4-bromomethyl-2,5-dimethoxybenzonitrile, providing a highly reactive electrophilic center for subsequent functionalization while entirely bypassing the steric bulk of the core.

Section 2: Forcing Ring Functionalization via DoM

Q: If direct ring functionalization is strictly required, how can we selectively target the C6 position? A: You must utilize Directed ortho Metalation (DoM)[2]. The methoxy group at C5 acts as a powerful Directing Metalation Group (DMG). By employing a strong base at cryogenic temperatures, the lithium atom coordinates to the oxygen lone pairs of the methoxy group. This pre-coordination drastically increases the local concentration of the base near the C6 proton, thermodynamically driving the deprotonation despite the steric barrier.

Q: During DoM, why use sec-BuLi instead of the more common n-BuLi, and how do we protect the cyano group? A: The cyano group (-CN) at C1 is highly susceptible to nucleophilic attack. n-BuLi acts as a strong nucleophile and will readily attack the nitrile to form an imine. sec-BuLi is significantly bulkier, which kinetically hinders its ability to act as a nucleophile while maintaining extreme basicity. When combined with TMEDA (which breaks up the alkyllithium hexamers into highly reactive monomers), sec-BuLi strictly acts as a base, selectively deprotonating the C6 position[2].

Section 3: Catalytic Cross-Coupling at Hindered Sites

Q: After successfully halogenating the C6 position, how do we achieve C-C cross-coupling despite the extreme steric bulk? A: Standard phosphine ligands (like PPh₃) fail here because they cannot facilitate the reductive elimination step in highly congested environments. You must use dialkylbiaryl phosphine ligands, commonly known as Buchwald ligands (e.g., SPhos or XPhos)[3]. These ligands promote the formation of a highly reactive, monoligated Pd(0) complex[4]. The bulky "B-ring" of the ligand exerts immense steric pressure on the metal center, which paradoxically accelerates the reductive elimination of the sterically hindered product. Furthermore, novel Arsa-Buchwald ligands (arsenic analogs) facilitate the transmetalation step due to the longer As-Pd bond, making them ideal for extreme congestion[5].

Quantitative Data: Ligand Selection for Hindered Cross-Coupling

Table 1: Comparison of ligand efficacy for the cross-coupling of highly hindered aryl halides.

Ligand SystemSubstrate Hindrance LevelTypical Yield (%)Key Mechanistic Advantage
PPh₃ Low< 10%Baseline; fails due to stalled oxidative addition and reductive elimination.
SPhos High (Di-ortho substituted)85 - 95%Methoxy groups on the ligand stabilize Pd, facilitating efficient Suzuki-Miyaura coupling[3].
XPhos Very High (Tri-ortho substituted)75 - 90%Isopropyl groups provide massive steric bulk, accelerating C-N and C-C reductive elimination.
Arsa-Buchwald Extreme70 - 85%Longer As-Pd bond facilitates transmetalation in highly congested environments[5].

Self-Validating Experimental Protocols

Protocol 1: Radical Benzylic Bromination (Bypassing Ring Hindrance)

Objective: Synthesis of 4-bromomethyl-2,5-dimethoxybenzonitrile.

  • Preparation: Dissolve 2,5-dimethoxy-4-methylbenzonitrile (1.0 eq) in anhydrous trifluorotoluene (0.2 M).

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq) as a radical initiator.

  • Reaction: Reflux the mixture under an inert Argon atmosphere at 80 °C for 4-6 hours.

  • Self-Validation Check (Visual): The reaction is complete when the dense NBS powder at the bottom of the flask is entirely replaced by succinimide, which floats at the surface of the solvent.

  • Workup: Filter the succinimide byproduct while warm. Concentrate the filtrate.

  • Self-Validation Check (Analytical): Analyze the crude product via ¹H NMR. The disappearance of the aryl-CH₃ singlet (~2.2 ppm) and the emergence of a benzylic-CH₂Br singlet (~4.4-4.5 ppm) confirms successful functionalization[1].

Protocol 2: Directed ortho Metalation (DoM) at C6

Objective: Selective lithiation and subsequent electrophilic trapping at the highly hindered C6 position.

  • Preparation: Flame-dry a Schlenk flask, purge with Argon, and dissolve the substrate (1.0 eq) in anhydrous THF (0.1 M).

  • Activation: Add TMEDA (1.1 eq) and cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Dropwise add sec-BuLi (1.1 eq). Stir for 1 hour at -78 °C.

  • Self-Validation Check (Isotope Quench): Before adding your primary electrophile, extract a 0.1 mL aliquot and quench it with D₂O. Analyze via GC-MS. A successful DoM will show >95% deuterium incorporation at C6 (M+1 mass shift), proving the lithiated intermediate is stable and properly localized.

  • Electrophilic Quench: Add the desired electrophile (e.g., Iodine or a borate ester, 1.5 eq) dissolved in THF. Allow to warm to room temperature over 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Protocol 3: Suzuki-Miyaura Coupling of the Hindered C6-Halide

Objective: C-C bond formation using Buchwald ligands.

  • Preparation: Combine the hindered aryl halide (1.0 eq), arylboronic acid (1.5 eq), Pd₂(dba)₃ (2 mol%), and SPhos (8 mol%) in a Schlenk tube.

  • Solvent/Base: Add anhydrous Toluene and aqueous K₃PO₄ (2.0 M, 3.0 eq). Degas via three freeze-pump-thaw cycles.

  • Reaction: Heat to 100 °C for 12-18 hours.

  • Self-Validation Check (Visual & TLC): The successful turnover of the catalytic cycle will result in the visible precipitation of the halide salt (e.g., KI or KBr) in the aqueous layer. On a UV-TLC plate (254 nm), the highly conjugated biaryl product will exhibit a significantly stronger UV absorbance than the starting material.

References

  • Title: 5 | Source: Royal Society of Chemistry (rsc.org)

  • Title: 2 | Source: Wikipedia

  • Title: 1 | Source: Google Patents

  • Title: 3 | Source: Sigma-Aldrich

  • Title: 4 | Source: ChemRxiv

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 2,5-Dimethoxy-4-methylbenzonitrile vs. 2,5-Dimethoxybenzonitrile

As drug development professionals and synthetic chemists, selecting the correct aromatic building block is paramount to the success of a synthetic route. The distinction between 2,5-dimethoxybenzonitrile and its C4-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and synthetic chemists, selecting the correct aromatic building block is paramount to the success of a synthetic route. The distinction between 2,5-dimethoxybenzonitrile and its C4-methylated analogue, 2,5-dimethoxy-4-methylbenzonitrile , represents a classic study in how a single functional group can completely reroute a molecule's reactivity profile.

This guide provides an objective, data-backed comparison of their reactivity, focusing on how steric blockade and electronic directing effects dictate their use in complex syntheses, such as the development of aldosterone synthase inhibitors and substituted phenethylamines.

Structural Causality & Electronic Directing Effects

To predict the behavior of these compounds, we must analyze the competing electronic and steric forces acting upon the benzene ring.

2,5-Dimethoxybenzonitrile: The nitrile group (-CN) exerts a strong electron-withdrawing effect via induction and resonance (-I, -M), generally deactivating the ring and directing incoming electrophiles to the meta positions. However, the two methoxy groups (-OCH₃) are strongly electron-donating via resonance (+M). Because these methoxy groups are positioned para and ortho to the C4 position, their synergistic electron donation easily overcomes the deactivating effect of the nitrile. Consequently, C4 becomes a highly nucleophilic node, making the molecule exceptionally prone to [1] at this specific site.

2,5-Dimethoxy-4-methylbenzonitrile: In this analogue, the highly nucleophilic C4 position is sterically blocked by a methyl group. While the methyl group is weakly electron-donating (+I, hyperconjugation), its primary role here is steric occlusion. EAS is forced to the less favorable C3 or C6 positions. However, this blockade unlocks a new, highly valuable synthetic pathway: radical benzylic functionalization . The C4-methyl group can undergo Wohl-Ziegler bromination to yield a bromomethyl moiety, a versatile electrophile utilized extensively in the synthesis of [2].

Reactivity_Pathways cluster_0 2,5-Dimethoxybenzonitrile cluster_1 2,5-Dimethoxy-4-methylbenzonitrile NodeA C4 Position Unblocked NodeB Electrophilic Aromatic Substitution (X2, Lewis Acid) NodeA->NodeB NodeC 4-Halo-2,5-dimethoxybenzonitrile NodeB->NodeC NodeD C4 Position Blocked by -CH3 NodeE Radical Benzylic Bromination (NBS, hv/AIBN) NodeD->NodeE NodeF 4-Bromomethyl-2,5-dimethoxybenzonitrile NodeE->NodeF

Fig 1. Divergent reactivity pathways dictated by C4 substitution.

Quantitative Reactivity Comparison

The following table summarizes the primary reaction pathways, regioselectivity, and typical yields when subjecting both compounds to standard functionalization and reduction conditions. Both compounds share identical reactivity at the nitrile carbon, allowing for high-yielding reductions to [3].

SubstrateReagent SystemPrimary Reaction TypeRegioselectivityMajor ProductTypical Yield
2,5-Dimethoxybenzonitrile Br₂ or I₂ / Lewis AcidElectrophilic Aromatic SubstitutionC4 (Ring)4-Halo-2,5-dimethoxybenzonitrile85–95%
2,5-Dimethoxy-4-methylbenzonitrile NBS / AIBN (hv or heat)Radical Benzylic SubstitutionC4-Methyl (Benzylic)4-Bromomethyl-2,5-dimethoxybenzonitrile75–85%
Both Substrates DIBAL-H or LiAlH₄Nitrile ReductionNitrile CarbonCorresponding Aldehyde or Benzylamine>90%

Validated Experimental Protocols

As a standard of trustworthiness, the following protocols are designed as self-validating systems , meaning the reaction inherently provides a visual or physical cue to indicate successful progression without strictly relying on immediate TLC or HPLC analysis.

Protocol A: Regioselective Halogenation of 2,5-Dimethoxybenzonitrile

Mechanism: Electrophilic Aromatic Substitution (EAS) Self-Validating Cue: Colorimetric fading of the halogen.

  • Initiation: Dissolve 2,5-dimethoxybenzonitrile (1.0 eq) in glacial acetic acid or chloroform at room temperature.

  • Electrophile Addition: Add elemental bromine (Br₂) or iodine (I₂) (1.05 eq) dropwise. For iodination, a mild oxidant (e.g., sodium periodate) or a Lewis acid may be required to generate the active electrophile.

  • Monitoring: Stir the reaction mixture. The self-validating indicator is the rapid fading of the dark red/brown color of the halogen as it is consumed by the highly activated C4 position.

  • Workup: Once the solution turns pale yellow or colorless, quench with aqueous sodium thiosulfate to neutralize any trace unreacted halogen.

  • Isolation: Extract with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 4-halo-2,5-dimethoxybenzonitrile.

Protocol B: Benzylic Bromination of 2,5-Dimethoxy-4-methylbenzonitrile

Mechanism: Wohl-Ziegler Radical Substitution Self-Validating Cue: Phase separation and flotation of succinimide byproduct.

  • Initiation: Suspend 2,5-dimethoxy-4-methylbenzonitrile (1.0 eq) and N-bromosuccinimide (NBS, 1.1 eq) in a halogenated solvent (e.g., carbon tetrachloride or trifluorotoluene).

  • Catalysis: Add a catalytic amount of a radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide (0.05 eq).

  • Propagation: Heat the mixture to reflux (approx. 80°C) under an inert atmosphere or irradiate with a UV light source.

  • Monitoring: NBS is denser than the solvent and initially sits at the bottom of the flask. As the reaction proceeds, the byproduct succinimide forms. Succinimide is less dense and floats to the surface. This phase change is a reliable, self-validating indicator of reaction completion.

  • Isolation: Cool the mixture to 0°C to maximize succinimide precipitation, filter off the solid byproduct, and concentrate the filtrate to obtain 4-bromomethyl-2,5-dimethoxybenzonitrile.

NBS_Workflow Step1 Dissolve Substrate (e.g., in PhCF3) Step2 Add NBS & AIBN (Radical Initiator) Step1->Step2 Step3 Reflux (80°C) Monitor Succinimide Step2->Step3 Step4 Cool & Filter (Remove Succinimide) Step3->Step4 Step5 Concentrate & Purify (Yield >80%) Step4->Step5

Fig 2. Self-validating workflow for benzylic bromination using Wohl-Ziegler conditions.

Conclusion

The choice between 2,5-dimethoxybenzonitrile and 2,5-dimethoxy-4-methylbenzonitrile hinges entirely on the desired site of functionalization. If the synthetic route requires direct modification of the aromatic core (e.g., introducing a halogen for subsequent Suzuki-Miyaura coupling), the unblocked 2,5-dimethoxybenzonitrile is the superior choice due to its highly activated C4 position. Conversely, if the goal is to append the aromatic system to a larger scaffold via nucleophilic substitution, the C4-methyl analogue provides the necessary benzylic handle while protecting the ring from unwanted electrophilic attack.

References

  • Hathaway, B. A., Taylor, B. E., & Wittenborn, J. S. (1998). Selective Preparation of 4-(Bromo or Iodo)-2,5-Dimethoxybenzonitrile and 2-(Bromo or Iodo)-3,6-Dimethoxybenzonitrile From 2,5-Dimethoxybenzaldehyde. Synthetic Communications (via LeTourneau University). Retrieved from:[Link]

  • Novartis AG. (2012). Organic compounds (US8314097B2). Google Patents.
  • Coutts, R. T., & Malicky, J. L. (1973). The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane. Canadian Journal of Chemistry. Retrieved from:[Link]

Comparative

Spectroscopic Validation of 2,5-Dimethoxy-4-methylbenzonitrile Synthesis: A Comparative Guide to Analytical Workflows

2,5-Dimethoxy-4-methylbenzonitrile is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the development of aldosterone synthase inhibitors [1] and as a precursor for substituted phenylalkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

2,5-Dimethoxy-4-methylbenzonitrile is a critical synthetic intermediate in medicinal chemistry, frequently utilized in the development of aldosterone synthase inhibitors [1] and as a precursor for substituted phenylalkylamines [5]. Because cyanation and formylation pathways often yield complex crude mixtures containing unreacted halides, amides, or isonitrile by-products, rigorous spectroscopic validation is non-negotiable.

As drug development workflows increasingly demand rapid, at-line quality control (QC) without sacrificing structural certainty, choosing the right analytical platform becomes paramount. This guide objectively compares the performance of High-Field NMR , Benchtop NMR , and FT-IR coupled with GC-MS for the structural validation of this specific intermediate, providing self-validating experimental protocols to ensure absolute scientific integrity.

The Analytical Contenders: Performance & Causality

To validate the synthesis of 2,5-dimethoxy-4-methylbenzonitrile, the analytical method must unambiguously confirm three structural features: the para-substituted aromatic ring, the two methoxy groups, and the cyano group.

High-Field NMR (400–600 MHz)

High-field Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation. At 400 MHz and above, the Larmor precession frequency is significantly larger than the scalar coupling constants ( Δν≫J ), resulting in pure first-order spectra [2]. For 2,5-dimethoxy-4-methylbenzonitrile, the pseudo-symmetry of the aromatic ring yields two distinct para-protons that appear as sharp, isolated singlets (~6.91 and 6.95 ppm) [1].

  • Pros: Unmatched resolution; high intrinsic sensitivity allows for low-concentration detection (e.g., 100 µmol/L in a standard 16-scan experiment) [3].

  • Cons: High capital cost, requires cryogenic cooling (liquid helium), and necessitates off-line analysis, introducing a time lag in process monitoring.

Benchtop NMR (60–80 MHz)

Benchtop NMR systems utilize permanent rare-earth magnets, eliminating the need for cryogens and allowing for at-line fume-hood deployment. In many complex molecules, the lower magnetic field causes signal overlap and second-order spectral effects because the Larmor frequency approaches the coupling constant[2]. However, because all protons in 2,5-dimethoxy-4-methylbenzonitrile exist as isolated spin systems (singlets), benchtop NMR is exceptionally well-suited for this specific molecule. The lack of complex J -coupling means the 60 MHz spectrum retains distinct, quantifiable peaks for the aromatic, methoxy, and methyl protons.

  • Pros: Cost-effective, zero-cryogen maintenance, enables real-time reaction monitoring.

  • Cons: Lower sensitivity requires higher sample concentrations (~1 mmol/L) [3]; baseline resolution between the two methoxy singlets (~3.80 and 3.84 ppm) may blur into a single broad peak depending on shimming quality.

FT-IR Coupled with GC-MS

While NMR maps the carbon-hydrogen framework, it struggles to directly observe the cyano group without time-consuming 13 C acquisition. FT-IR provides an orthogonal solution by detecting the sharp, intense C≡N stretching vibration, which typically occurs around 2220–2228 cm⁻¹ in 2,5-dimethoxy benzonitrile analogs [4][5]. When paired with Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular ion ( m/z 177), this combination offers a highly robust, self-validating structural proof.

Workflow SM 2,5-Dimethoxytoluene (Starting Material) Rxn Bromination & Cyanation Reaction Pathway SM->Rxn Prod 2,5-Dimethoxy-4-methylbenzonitrile (Crude Product) Rxn->Prod HF High-Field NMR (400+ MHz) Absolute Structural ID Prod->HF High-Res QC BT Benchtop NMR (60-80 MHz) At-Line Process Monitoring Prod->BT Rapid QC IRMS FT-IR & GC-MS Functional Group & Mass ID Prod->IRMS Orthogonal QC

Fig 1: Synthetic workflow and analytical decision matrix for intermediate validation.

Quantitative Data & Platform Comparison

Table 1: Analytical Platform Comparison for Nitrile Validation
FeatureHigh-Field NMR (400 MHz)Benchtop NMR (60 MHz)FT-IR + GC-MS
Primary Utility Absolute structural proofAt-line process monitoringFunctional group & mass ID
Resolution (Ar-H) Baseline separated singletsPartially overlapping singletsN/A
Direct C≡N Detection Yes ( 13 C NMR, ~116 ppm)Impractical (Low sensitivity)Yes (IR, ~2228 cm⁻¹)
Analysis Time 5–15 mins (Off-line)1–3 mins (At-line)15–20 mins (Combined)
Operating Cost High (Cryogens required)Low (Permanent magnet)Low (Consumables only)
Table 2: Expected Spectroscopic Signatures
ModalitySignal / ShiftAssignmentCausality / Mechanism
1 H NMR δ 6.91, 6.95 (s, 1H each)Aromatic ProtonsPara-substitution eliminates J -coupling, yielding distinct singlets [1].
1 H NMR δ 3.80, 3.84 (s, 3H each)Methoxy ProtonsAsymmetric electronic influence of -CN vs -CH 3​ splits the OMe signals.
1 H NMR δ 2.40 (s, 3H)Methyl ProtonsDeshielded by the aromatic ring; isolated spin system.
FT-IR ~2228 cm⁻¹ (sharp, strong)C≡N StretchChange in dipole moment during nitrile bond stretching [4].
GC-MS m/z 177 (M + )Molecular IonElectron ionization (70 eV) yields intact radical cation.

Self-Validating Experimental Protocols

A single analytical technique is inherently vulnerable to false positives. For example, an isonitrile side-product will exhibit an identical mass ( m/z 177) and a highly similar 1 H NMR spectrum to the target nitrile. To establish a self-validating system , orthogonal methods must be layered: FT-IR distinguishes the isonitrile (stretch at ~2110–2150 cm⁻¹) from the true nitrile (~2220–2230 cm⁻¹).

Protocol A: NMR Acquisition & Internal Standardization
  • Sample Preparation: Dissolve 15 mg of purified 2,5-dimethoxy-4-methylbenzonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Shimming & Tuning: For benchtop systems, perform a 1D automated gradient shim to ensure the line width at half height (FWHM) of the TMS peak is <1.0 Hz. This is critical to resolve the closely spaced methoxy singlets.

  • Acquisition: Acquire a standard 1D 1 H spectrum (16 scans for 400 MHz; 64 scans for 60 MHz benchtop to compensate for lower intrinsic sensitivity).

  • Integration Logic: Set the integration of the furthest downfield aromatic singlet (~6.95 ppm) to 1.00. The resulting integrals for the methoxy and methyl peaks must strictly adhere to a 1:1:3:3:3 ratio. Any deviation indicates co-eluting impurities (e.g., unreacted starting material).

Protocol B: Orthogonal FT-IR & GC-MS Validation
  • FT-IR Analysis (ATR Mode):

    • Place 1–2 mg of the solid crystalline product directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

    • Apply standardized pressure using the anvil.

    • Acquire 16 scans from 4000 to 400 cm⁻¹.

    • Validation Gate: Confirm the presence of a sharp, distinct band at ~2228 cm⁻¹. If the band shifts below 2150 cm⁻¹, flag the batch for isonitrile contamination.

  • GC-MS Analysis:

    • Dilute 1 mg of the sample in 1 mL of GC-grade ethyl acetate.

    • Inject 1 µL into a GC-MS equipped with a non-polar capillary column (e.g., HP-5MS) using a split ratio of 50:1.

    • Validation Gate: Extract the mass spectrum of the primary chromatographic peak. Confirm the presence of the m/z 177 molecular ion and the absence of m/z 255/257 (which would indicate unreacted brominated precursors).

LogicTree Start Purified Product NMR 1H NMR: 4 Singlets (Ar-H, OMe, OMe, Me) Start->NMR IR FT-IR: Sharp peak at ~2228 cm⁻¹ (C≡N) Start->IR MS GC-MS: m/z 177 (M⁺) Start->MS Pass Confirmed Structure NMR->Pass Match Fail Reject / Repurify NMR->Fail Mismatch IR->Pass Match IR->Fail Mismatch MS->Pass Match MS->Fail Mismatch

Fig 2: Orthogonal spectroscopic validation logic to eliminate false positives.

Conclusion & Workflow Recommendations

For the routine synthesis and validation of 2,5-dimethoxy-4-methylbenzonitrile, relying solely on High-Field NMR creates unnecessary bottlenecks in the drug development pipeline. Because the molecule's 1 H NMR spectrum is dominated by isolated spin systems (singlets), Benchtop NMR (60–80 MHz) provides more than adequate resolution for daily process monitoring at a fraction of the cost and time.

However, to ensure absolute scientific integrity and prevent downstream failures caused by structurally similar by-products (e.g., isonitriles), benchtop NMR must be paired with FT-IR . This combination creates a self-validating analytical loop: NMR confirms the carbon-hydrogen framework, while FT-IR provides unambiguous proof of the cyano functional group.

References
  • Source: google.
  • Source: acs.
  • Source: oxinst.
  • Source: acs.
  • Source: researchgate.
Validation

gas chromatography (GC-MS) analysis of 2,5-dimethoxy-4-methylbenzonitrile mixtures

An in-depth comparative guide for the analytical resolution and structural confirmation of 2,5-dimethoxy-4-methylbenzonitrile and its synthetic derivatives. Introduction & Analytical Context 2,5-Dimethoxy-4-methylbenzoni...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the analytical resolution and structural confirmation of 2,5-dimethoxy-4-methylbenzonitrile and its synthetic derivatives.

Introduction & Analytical Context

2,5-Dimethoxy-4-methylbenzonitrile (DMMB) is a highly versatile synthetic intermediate. It is frequently encountered in the synthesis of psychoactive phenethylamine derivatives (such as in vitro metabolites of DOM)[1] and serves as a critical backbone in the development of highly specific aldosterone synthase and aromatase inhibitors[2].

In typical drug development workflows, DMMB is subjected to radical bromination using N-bromosuccinimide (NBS) to yield 4-bromomethyl-2,5-dimethoxybenzonitrile[2]. Analyzing the resulting crude reaction mixtures presents a distinct analytical challenge. Analysts must resolve unreacted DMMB from its aldehyde precursors, brominated products, and potential positional isomers. Furthermore, benzylic bromides are notoriously thermolabile and prone to aggressive fragmentation under standard mass spectrometry conditions[3].

To address these challenges, this guide objectively compares two distinct Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, explaining the causality behind column and ionization selection to ensure robust, self-validating data acquisition.

The Analytical Challenge: Causality in Method Design

Standard GC-MS protocols often fail when applied to complex DMMB bromination mixtures due to two primary mechanistic factors:

  • Stationary Phase Selectivity: Non-polar columns (e.g., 5% Phenyl-methylpolysiloxane) separate analytes primarily by boiling point. Because DMMB and its positional isomers (e.g., 2,4-dimethoxy-5-methylbenzonitrile) possess nearly identical boiling points, they frequently co-elute. A polar stationary phase is required to exploit subtle differences in dipole moments and hydrogen-bond acceptor capacities.

  • Ionization Dynamics: Under standard 70 eV Electron Ionization (EI)[4], the 4-bromomethyl-2,5-dimethoxybenzonitrile intermediate undergoes rapid benzylic cleavage. The loss of the bromine radical ( Br∙ ) is so highly favored that the molecular ion ( M+ at m/z 255/257) is often entirely absent. Without a molecular ion, analysts cannot definitively distinguish the intact brominated product from debrominated degradation artifacts. Chemical Ionization (CI) is required to softly protonate the molecule and preserve the pseudo-molecular ion.

Methodological Comparison: Method A vs. Method B

We compare a standard high-throughput approach (Method A) against a specialized structural confirmation approach (Method B).

Quantitative Data Summary

The following table summarizes the expected chromatographic and mass spectrometric behavior of a typical DMMB synthetic mixture under both methodologies.

AnalyteMWMethod A: HP-5MS (EI) RT (min)Method A: Dominant Ions (EI, m/z)Method B: DB-WAX (CI) RT (min)Method B: Dominant Ions (PCI, m/z)
2,5-Dimethoxy-4-methylbenzaldehyde 180.28.41180 [M]+ , 165, 13711.25181 [M+H]+
2,5-Dimethoxy-4-methylbenzonitrile 177.28.95177 [M]+ , 162, 14612.50178 [M+H]+
4-Bromomethyl-2,5-dimethoxybenzonitrile 256.111.30176 [M−Br]+ , 161, 13316.15256 / 258 [M+H]+

Note: In Method A, the brominated target yields a base peak at m/z 176. Method B preserves the critical m/z 256/258 cluster, allowing for definitive halogen identification.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, the following protocols are designed as self-validating systems . By incorporating internal standards and isotopic ratio checks, the protocol inherently flags co-elution or injection failures.

Step 1: Sample Preparation & Internal Standardization
  • Accurately weigh 1.0 mg of the crude DMMB reaction mixture.

  • Dissolve in 1.0 mL of anhydrous ethyl acetate (EtOAc) to prevent solvolysis of the benzylic bromide.

  • Self-Validation Step: Add 10 µL of a 5.0 mg/mL 4-chlorobenzonitrile solution as an Internal Standard (IS). The IS ensures that any variations in peak area are due to reaction kinetics, not autosampler inconsistencies.

Step 2: GC-MS Configuration

Method A (General Screening):

  • Column: VF-5ms or HP-5MS (30 m × 0.25 mm, 0.25 µm film)[4].

  • Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min[4].

  • Injection: 1 µL, Split ratio 10:1, Injector Temp: 250 °C.

  • Oven Program: 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: EI at 70 eV. Source Temp: 230 °C. Scan range: m/z 50–400.

Method B (Isomer & Mass Confirmation):

  • Column: DB-WAX (Polyethylene glycol, 30 m × 0.25 mm, 0.25 µm film).

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection: 1 µL, Split ratio 10:1, Injector Temp: 240 °C (Do not exceed 250 °C to prevent WAX phase degradation).

  • Oven Program: 100 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 10 min).

  • Ionization: Positive Chemical Ionization (PCI) using Methane reagent gas (flow 1.5 mL/min). Source Temp: 150 °C. Scan range: m/z 100–500.

Step 3: System Suitability & Data Validation

Before accepting the data, the system must pass two internal checks:

  • IS Stability: The peak area of the 4-chlorobenzonitrile IS must exhibit a Relative Standard Deviation (RSD) of < 5% across triplicate injections.

  • Isotopic Signature Validation: When analyzing the 4-bromomethyl-2,5-dimethoxybenzonitrile peak under Method B (CI), the ratio of the m/z 256 ( 79Br ) to m/z 258 ( 81Br ) peaks must be 1.00±0.05 . A deviation from this 1:1 ratio mathematically proves that a non-brominated contaminant is co-eluting under the target peak, rendering the integration invalid.

Analytical Workflow Visualization

The following diagram maps the decision-making process for analyzing DMMB mixtures, highlighting how column and ionization choices diverge based on the analytical goal.

GCMS_Workflow cluster_columns Phase 1: Column Selection & Separation cluster_ionization Phase 2: Ionization Mode SamplePrep Sample Preparation (EtOAc Dilution + IS) Injection GC Injection (Split 10:1, 250°C) SamplePrep->Injection HP5 Method A: Non-Polar (HP-5MS, 5% Phenyl) High-throughput screening Injection->HP5 Standard Analysis DBWAX Method B: Polar (DB-WAX, PEG) Positional isomer resolution Injection->DBWAX Complex Mixtures EI Electron Ionization (EI) 70 eV, Library Matching (Bromide M+ lost) HP5->EI CI Chemical Ionization (CI) Methane Reagent Gas ([M+H]+ Preserved) DBWAX->CI Detection Mass Analyzer (Quadrupole / TOF) EI->Detection CI->Detection Data Data Validation (Isotopic Ratio Check) Detection->Data

Figure 1: GC-MS workflow comparing column and ionization choices for DMMB mixture analysis.

Conclusion

For routine monitoring of DMMB consumption, Method A (HP-5MS with EI) provides rapid, reliable data. However, for the structural confirmation of downstream brominated intermediates—such as those required for aldosterone synthase inhibitor synthesis—Method B (DB-WAX with CI) is strictly required. By preserving the pseudo-molecular ion and resolving polar isomers, Method B prevents the misidentification of thermolabile benzylic bromides, ensuring the integrity of the synthetic pipeline.

Sources

Safety & Regulatory Compliance

Safety

2,5-Dimethoxy-4-methylbenzonitrile proper disposal procedures

Comprehensive Safety and Disposal Protocol for 2,5-Dimethoxy-4-methylbenzonitrile in Research Environments As an intermediate frequently utilized in the synthesis of complex pharmaceutical agents—including aldosterone sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Protocol for 2,5-Dimethoxy-4-methylbenzonitrile in Research Environments

As an intermediate frequently utilized in the synthesis of complex pharmaceutical agents—including aldosterone synthase and aromatase inhibitors targeted for cardiovascular and endocrine therapies[1][2]—2,5-Dimethoxy-4-methylbenzonitrile (CAS: 51267-09-5) [3] requires stringent handling and disposal protocols. In professional laboratory environments, ensuring the safe lifecycle management of substituted benzonitriles is critical to maintaining environmental compliance and occupational health.

This guide provides drug development professionals and environmental health and safety (EHS) officers with a causality-driven, step-by-step operational plan for the proper segregation, decontamination, and disposal of this compound.

Physicochemical Profile & Hazard Causality

To design an effective disposal strategy, one must first understand the physical state and chemical reactivity of the substance. 2,5-Dimethoxy-4-methylbenzonitrile presents as a white solid at room temperature[4]. While the nitrile moiety is generally stable under neutral conditions, improper disposal (e.g., mixing with strong acids) can lead to hydrolysis or the potential release of hazardous byproducts.

Table 1: Chemical Identification and Operational Implications

Property / IdentifierDataDisposal & Handling Implication
Chemical Name 2,5-Dimethoxy-4-methylbenzonitrileContains a nitrile (-C≡N) group; requires high-temperature incineration to prevent NOx and cyanide emissions.
CAS Registry Number 51267-09-5[3]Must be explicitly listed on all hazardous waste manifests for EHS tracking.
Physical State White Solid[4]Prone to aerosolization if swept dry. Requires wet-wiping for benchtop decontamination.
Solubility Profile Soluble in organic solvents (e.g., EtOAc, Hexanes, Chloroform)[4][5]Liquid waste streams will vary based on the reaction solvent; strict segregation of halogenated vs. non-halogenated waste is mandatory.

Operational Disposal Methodologies

The core principle of disposing of stable organic intermediates is segregation and thermal destruction . Chemical neutralization (e.g., attempting to hydrolyze the nitrile on the benchtop) is strongly discouraged due to the risk of uncontrolled exothermic reactions and the generation of secondary toxic waste. The self-validating system relies on strict containerization and professional incineration.

Protocol A: Solid Waste Segregation and Packaging

Applicable to: Bulk expired chemical, contaminated weigh boats, spatulas, and heavily soiled PPE.

  • Primary Containment: Transfer all bulk solid waste into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass wide-mouth jars).

    • Causality: HDPE prevents moisture ingress and physical degradation of the container, while wide-mouth jars prevent spillage during the transfer of powders.

  • Secondary Containment: Place contaminated consumables (weigh boats, gloves) into transparent, heavy-duty plastic EHS-approved solid waste bags. Do not mix with general laboratory trash.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state: "Toxic Solid Waste: Contains 2,5-Dimethoxy-4-methylbenzonitrile (CAS 51267-09-5)."

  • Validation Check: Ensure the exterior of the container is wiped down with a solvent-dampened cloth (e.g., isopropanol) to remove any microscopic dust before transferring to the centralized satellite accumulation area (SAA).

Protocol B: Liquid Waste Segregation

Applicable to: Mother liquors, chromatography fractions, and reaction solvents containing the dissolved compound.

  • Solvent Identification: Determine the primary solvent used in your workflow. 2,5-Dimethoxy-4-methylbenzonitrile is often processed using solvents like ethyl acetate, hexanes, or chloroform[4][5].

  • Stream Segregation:

    • Halogenated Stream: If the compound is dissolved in chloroform, dichloromethane (DCM), or any other halogenated solvent, it must go into the "Halogenated Organic Waste" carboy.

    • Non-Halogenated Stream: If dissolved in ethyl acetate, hexanes, or alcohols, route to the "Non-Halogenated Organic Waste" carboy.

    • Causality: Mixing halogenated and non-halogenated waste drastically increases the cost of commercial disposal and can lead to dangerous pressure buildup or reactions in the waste carboy.

  • pH Verification: Ensure the liquid waste stream is roughly neutral (pH 6-8) before sealing the carboy. Highly acidic or basic streams containing nitriles require separate handling to prevent hydrolysis.

Spill Response and Decontamination Protocol

In the event of a localized benchtop or fume hood spill of the solid powder, immediate action is required to prevent inhalation exposure.

  • Isolate the Area: Ensure the fume hood sash is lowered to maintain negative pressure. Personnel should be wearing standard PPE (nitrile gloves, lab coat, safety goggles).

  • Suppress Aerosolization: Do not use a brush or dry paper towel to sweep the powder. Instead, gently mist a disposable absorbent pad with a suitable solvent (e.g., isopropanol or water with a surfactant).

  • Wipe and Lift: Gently place the dampened pad over the spilled powder. Allow the liquid to bind the solid, then carefully lift the pad.

    • Causality: Wet-wiping traps the particulate matter within the matrix of the pad, completely mitigating the risk of airborne dust inhalation.

  • Surface Decontamination: Wash the affected surface with a secondary solvent wipe, followed by a standard laboratory detergent solution, to ensure complete removal of chemical residue.

  • Disposal: Treat all cleanup materials as contaminated solid waste (refer to Protocol A).

Waste Stream Workflow Visualization

The following diagram illustrates the logical decision tree for routing 2,5-Dimethoxy-4-methylbenzonitrile waste from generation to final destruction.

G Start 2,5-Dimethoxy-4-methylbenzonitrile Waste Generation Solid Solid Waste (Powder, Vials, PPE) Start->Solid Liquid Liquid Waste (Reaction Solutions) Start->Liquid EHSTransfer EHS Hazardous Waste Satellite Accumulation Solid->EHSTransfer Halogenated Halogenated Solvents (e.g., Chloroform, DCM) Liquid->Halogenated If dissolved in NonHalogenated Non-Halogenated Solvents (e.g., EtOAc, Hexanes) Liquid->NonHalogenated If dissolved in Halogenated->EHSTransfer NonHalogenated->EHSTransfer Incineration Commercial High-Temperature Incineration (>1000°C) EHSTransfer->Incineration Final Destruction

Caption: Institutional waste segregation workflow for 2,5-Dimethoxy-4-methylbenzonitrile ensuring EPA/RCRA compliance.

References

  • Hxchem.net. "2,5-Dimethoxy-4-methylbenzonitrile_CAS:51267-09-5.
  • Google Patents. "US8314097B2 - Organic compounds.
  • Google Patents. "PT1919916E - Condensed imidazolo derivatives for the inhibition of aldosterone synthase and aromatase.
  • Coutts, R. T., & Malicky, J. L. "The Synthesis of Four Possible in vitro Metabolites of the Hallucinogen 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane.
  • Googleapis.com. "(12) United States Patent.

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